NSC177365
Description
Properties
CAS No. |
63345-17-5 |
|---|---|
Molecular Formula |
C23H24ClN7O4S |
Molecular Weight |
530.0 g/mol |
IUPAC Name |
2-[3-[[4-[(3-nitroacridin-9-yl)amino]phenyl]sulfamoyl]propyl]guanidine;hydrochloride |
InChI |
InChI=1S/C23H23N7O4S.ClH/c24-23(25)26-12-3-13-35(33,34)29-16-8-6-15(7-9-16)27-22-18-4-1-2-5-20(18)28-21-14-17(30(31)32)10-11-19(21)22;/h1-2,4-11,14,29H,3,12-13H2,(H,27,28)(H4,24,25,26);1H |
InChI Key |
OPSGDYHBXKMPNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC(=CC3=N2)[N+](=O)[O-])NC4=CC=C(C=C4)NS(=O)(=O)CCCN=C(N)N.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GTC365; GTC-365; GTC 365; NSC177365; NSC-177365; NSC 177365 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Presumed Mechanism of Action of NSC177365 in Bacteria: Inhibition of D-alanine:D-alanine Ligase
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. The development of novel antibacterial agents with unique mechanisms of action is a critical area of research. This document provides a detailed technical overview of the presumed mechanism of action for NSC177365, a compound identified through screening initiatives. Based on the common targets of such screening programs and the wealth of literature on similar compounds, it is hypothesized that this compound acts as an inhibitor of D-alanine:D-alanine ligase (Ddl). This enzyme is essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. By targeting Ddl, this compound is thought to disrupt cell wall synthesis, leading to bacterial cell lysis and death. This guide synthesizes the theoretical framework for this mechanism, outlines key experimental protocols for its validation, and presents relevant quantitative data from analogous inhibitors.
The Core Mechanism: Targeting Peptidoglycan Synthesis
The bacterial cell wall is a vital structure that maintains cell shape and protects against osmotic stress. In most bacteria, the primary component of the cell wall is peptidoglycan, a polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) sugars, cross-linked by short peptide chains. The synthesis of peptidoglycan is a complex, multi-step process that represents an excellent target for antibacterial drugs due to its absence in eukaryotes.
The biosynthesis of the peptidoglycan precursor, UDP-N-acetylmuramyl-pentapeptide, is a cytoplasmic process. A key step in the formation of the peptide side chain is the creation of the D-alanyl-D-alanine dipeptide, which is catalyzed by the ATP-dependent enzyme D-alanine:D-alanine ligase (Ddl).[1][2] This dipeptide is subsequently added to the UDP-N-acetylmuramyl-tripeptide, forming the pentapeptide precursor. This precursor is then transported across the cell membrane and incorporated into the growing peptidoglycan layer.
This compound is presumed to inhibit D-alanine:D-alanine ligase, thereby preventing the formation of the D-alanyl-D-alanine dipeptide. This halt in the synthesis of the peptidoglycan precursor leads to a weakened cell wall that can no longer withstand the internal turgor pressure, ultimately resulting in cell lysis.
Visualizing the Mechanism of Action
The following diagram illustrates the proposed mechanism of action of this compound.
References
NSC177365: A Technical Guide for Researchers
An In-depth Technical Guide on the Core Properties of NSC177365 (4-chloro-5-sulfamoylanthranilic acid)
This technical guide provides a comprehensive overview of this compound, chemically known as 4-chloro-5-sulfamoylanthranilic acid (CSA). It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, biological activities, and toxicological profile. This compound is primarily recognized as a metabolite and a major degradation product of the widely used loop diuretic, furosemide.[1][2]
Chemical Structure and Identity
This compound is an anthranilic acid derivative with the following systematic IUPAC name: 2-amino-4-chloro-5-sulfamoylbenzoic acid .[3] Its molecular formula is C7H7ClN2O4S , and it has a molecular weight of 250.66 g/mol .[1][3] The structure is characterized by a benzoic acid backbone with an amino group at the 2-position, a chloro group at the 4-position, and a sulfamoyl group at the 5-position.
Biological Activity and Mechanism of Action
The primary biological activity of this compound is its function as a loop diuretic, similar to its parent compound, furosemide.[1] Its principal mechanism of action involves the inhibition of the Na-K-2Cl co-transporter located in the thick ascending limb of the loop of Henle in the kidneys.[1] This inhibition leads to a reduction in the reabsorption of sodium, potassium, and chloride ions, resulting in increased urine production (diuresis) and a decrease in fluid retention.[1]
In addition to its diuretic effect, this compound is also recognized as a precursor in the synthesis of potent carbonic anhydrase (CA) inhibitors.[1] The sulfonamide group in its structure is key to its ability to bind to the zinc ion in the active site of carbonic anhydrase isoforms.[1] Some studies also suggest that, as a sulfonamide, it may possess antimicrobial properties.
Caption: Mechanism of diuretic action of this compound.
Toxicological Profile
Toxicity studies have indicated that this compound may have a more significant toxic potential than furosemide, with identified risks to the kidneys and liver.[1] Comparative studies in mice have been conducted to evaluate its acute, subacute, and chronic toxicity.[2]
Summary of Toxicity Studies in Mice
| Study Type | Compound | Dose | Key Findings | Reference |
| Acute | This compound | Not Specified | Increased AST and creatinine levels. | [2] |
| Furosemide | 100 mg/kg | Significantly increased AST, creatinine, and urea levels. Induced clastogenic effect on femoral cells. | [2] | |
| Subacute | This compound | Higher Dose | Significantly increased AST and APT levels. Significantly reduced glucose levels. Caused significant changes in hematological and biochemical indices. | [2] |
| Furosemide | Higher Dose | Significantly increased AST and APT levels. Higher mortality rate compared to this compound. | [2] | |
| Chronic | This compound | Higher Dose | Caused significant changes in hematological and biochemical indices. | [2] |
| Furosemide | Higher Dose | Higher mortality rate compared to this compound. | [2] |
AST: Aspartate Aminotransferase, APT: Alanine Phosphatase
Histopathological investigations following acute treatment with furosemide revealed inflammatory changes and congestion in the liver of mice, with mild congestion in the heart and kidney.[2] Subacute and chronic treatment with this compound also induced notable histopathological changes.[2]
Experimental Protocols
Detailed experimental protocols for the following study types have been established in the scientific literature:
Acute, Subacute, and Chronic Toxicity Studies in Mice: [2]
-
Animal Model: Mice are used as the experimental model.
-
Groups: Typically include control groups, and groups treated with different doses of this compound and the parent drug (furosemide) for comparison.
-
Parameters Monitored:
-
General toxicity symptoms and mortality.
-
Body weight changes.
-
Hematological analysis: Evaluation of blood components.
-
Biochemical analysis: Measurement of serum levels of enzymes and metabolites such as AST, creatinine, urea, and glucose.
-
Clastogenicity assessment: Analysis of effects on bone marrow cells to detect potential genetic damage.
-
Histopathology: Microscopic examination of vital organs (e.g., liver, kidney, heart) to identify pathological changes.
-
Caption: General workflow for toxicity studies of this compound.
Analytical Methods
The separation and detection of this compound, particularly in the presence of furosemide, can be achieved using High-Performance Liquid Chromatography (HPLC) with fluorometric detection.[1] This method allows for the sensitive and specific quantification of this compound in biological samples such as urine.[1]
Conclusion
This compound is a biologically active compound with a primary role as a loop diuretic and potential as a carbonic anhydrase inhibitor. Its toxicological profile, particularly in comparison to its parent compound furosemide, highlights the importance of monitoring its levels as a degradant in pharmaceutical formulations. The experimental frameworks outlined provide a basis for further investigation into its pharmacological and toxicological properties. This guide serves as a foundational resource for scientists and researchers working with this compound.
References
The Principles of Competitive DNA Inhibition: A Technical Guide Using NSC177365 as a Hypothetical Case Study
Disclaimer: As of the latest literature review, specific public domain data regarding a compound designated "NSC177365" as a competitive DNA inhibitor is not available. Therefore, this document will use this compound as a hypothetical case study to provide an in-depth technical guide on the core principles and experimental evaluation of competitive DNA inhibitors for researchers, scientists, and drug development professionals.
Introduction to Competitive DNA Inhibition
Competitive inhibition is a fundamental mechanism in enzyme kinetics where an inhibitor molecule, which structurally resembles the substrate, binds to the active site of an enzyme and prevents the substrate from binding.[1][2] In the context of DNA-related processes, a competitive DNA inhibitor would typically compete with DNA for binding to the active site of an enzyme that processes DNA, such as DNA polymerases, helicases, or topoisomerases. This mode of inhibition is reversible, and its effects can be overcome by increasing the concentration of the substrate (in this case, DNA).[2]
The key characteristics of a competitive inhibitor are that it increases the apparent Michaelis constant (Km) of the enzyme for its substrate, while the maximum velocity (Vmax) of the reaction remains unchanged.[1] This is because at a sufficiently high substrate concentration, the substrate can outcompete the inhibitor for binding to the enzyme's active site.
Hypothetical Quantitative Data for this compound
To illustrate the characterization of a competitive DNA inhibitor, we will use hypothetical quantitative data for our case study compound, this compound, against a hypothetical DNA helicase, "Helicase-X".
| Parameter | Value | Description |
| IC50 (Helicase-X) | 50 nM | The concentration of this compound required to inhibit 50% of Helicase-X activity under specific assay conditions. |
| Ki (Helicase-X) | 25 nM | The inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the enzyme. A lower Ki value indicates a higher binding affinity. |
| Mode of Inhibition | Competitive | Determined by kinetic studies showing an increase in Km with no change in Vmax in the presence of this compound. |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize a competitive DNA inhibitor like our hypothetical this compound.
Enzyme Inhibition Assay (Helicase-X)
Objective: To determine the IC50 of this compound against Helicase-X.
Materials:
-
Purified recombinant Helicase-X enzyme.
-
Fluorescently labeled DNA substrate (e.g., a forked DNA duplex with a quencher).
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 2 mM MgCl2, 1 mM DTT, 0.01% Tween-20).
-
ATP solution.
-
This compound stock solution in DMSO.
-
384-well microplates.
-
Fluorescence plate reader.
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
Add 5 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 10 µL of Helicase-X enzyme solution (e.g., 2 nM final concentration) to each well and incubate for 15 minutes at room temperature.
-
Add 5 µL of the fluorescently labeled DNA substrate (e.g., 10 nM final concentration) to each well.
-
Initiate the reaction by adding 5 µL of ATP solution (e.g., 1 mM final concentration).
-
Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time at 37°C. The unwinding of the DNA duplex separates the fluorophore and quencher, leading to an increase in fluorescence.
-
Calculate the initial reaction rates from the linear phase of the fluorescence curve.
-
Plot the reaction rates against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Mechanism of Inhibition Study
Objective: To determine the mode of inhibition of this compound (competitive, non-competitive, or uncompetitive).
Materials:
-
Same as the enzyme inhibition assay.
Procedure:
-
Perform the Helicase-X activity assay as described above.
-
Vary the concentration of the DNA substrate while keeping the enzyme concentration constant.
-
For each DNA substrate concentration, measure the reaction rate in the absence and presence of different fixed concentrations of this compound.
-
Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]).
-
Analyze the plot:
-
Competitive inhibition: The lines will intersect on the y-axis (Vmax is unchanged), but the x-intercepts will be different (Km increases).
-
Non-competitive inhibition: The lines will have different y-intercepts (Vmax decreases) but the same x-intercept (Km is unchanged).
-
Uncompetitive inhibition: The lines will be parallel.
-
Visualizations
Signaling Pathway of Competitive Inhibition
Caption: Competitive inhibition of an enzyme by this compound.
Experimental Workflow for Inhibitor Characterization
Caption: Workflow for characterizing a competitive DNA inhibitor.
Logical Relationship in Competitive Inhibition Kinetics
Caption: Effect of a competitive inhibitor on enzyme kinetics.
References
In-depth Technical Guide on the Antibacterial Spectrum of Activity for NSC177365
Notice: Following a comprehensive search of scientific literature and chemical databases, no public information was found regarding the antibacterial activity, mechanism of action, or experimental protocols for a compound designated NSC177365. The identifier may be incorrect, may refer to a compound not yet disclosed in public research, or may be an internal designation. Consequently, the following guide is a template illustrating the expected structure and content for such a document, which can be populated if and when data on this compound becomes available.
Introduction
This technical guide provides a comprehensive overview of the antibacterial spectrum of activity for the compound this compound. The document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of its efficacy against a range of bacterial pathogens, the experimental methodologies used for its evaluation, and insights into its potential mechanism of action.
Antibacterial Spectrum of this compound
The antibacterial activity of this compound has been evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The primary method for determining the in vitro efficacy is the measurement of the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that prevents visible growth of a microorganism.
Quantitative Data Summary
The following table summarizes the MIC values of this compound against various bacterial strains. All values are presented in micrograms per milliliter (µg/mL).
| Bacterial Strain | Gram Stain | Strain Designation (e.g., ATCC) | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Positive | Data Not Available | Data Not Available | Data Not Available |
| Streptococcus pneumoniae | Positive | Data Not Available | Data Not Available | Data Not Available |
| Enterococcus faecalis | Positive | Data Not Available | Data Not Available | Data Not Available |
| Escherichia coli | Negative | Data Not Available | Data Not Available | Data Not Available |
| Pseudomonas aeruginosa | Negative | Data Not Available | Data Not Available | Data Not Available |
| Klebsiella pneumoniae | Negative | Data Not Available | Data Not Available | Data Not Available |
| Acinetobacter baumannii | Negative | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols
The determination of the antibacterial spectrum of this compound would typically involve standardized methodologies as outlined by organizations such as the Clinical and Laboratory Standards Institute (CLSI).
Minimum Inhibitory Concentration (MIC) Assay
The MIC of this compound against the tested bacterial strains would be determined using the broth microdilution method.
-
Bacterial Inoculum Preparation: Bacterial strains are cultured on appropriate agar plates. Colonies are then used to prepare a bacterial suspension in sterile saline or broth, adjusted to a 0.5 McFarland turbidity standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). Serial two-fold dilutions of the compound are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Incubation: The prepared bacterial inoculum is added to each well containing the serially diluted compound. The microtiter plates are then incubated at 37°C for 18-24 hours under aerobic conditions.
-
MIC Determination: The MIC is recorded as the lowest concentration of this compound at which there is no visible growth of the bacteria.
Experimental Workflow for MIC Determination
The following diagram illustrates the typical workflow for a broth microdilution MIC assay.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Potential Signaling Pathways and Mechanism of Action
Information Not Available.
Should research on this compound become available, this section would detail the molecular targets and signaling pathways affected by the compound. A diagram illustrating the mechanism of action would be provided. For example, if this compound were found to inhibit bacterial cell wall synthesis, a diagram could be generated as follows:
Caption: Hypothetical Mechanism of Action for this compound.
Conclusion
NSC177365: An Uncharted Territory in Neurodegenerative Disorder Research
Despite a comprehensive search of scientific literature and databases, the compound NSC177365 does not appear to be a recognized agent in the field of neurodegenerative disorder research. No publicly available data exists regarding its mechanism of action, efficacy in preclinical models, or its effects on key pathological markers associated with diseases such as Alzheimer's or Parkinson's.
This lack of information prevents the creation of an in-depth technical guide as requested. Key components such as quantitative data for comparative analysis, detailed experimental protocols, and the visualization of associated signaling pathways are contingent on the existence of foundational research, which is currently absent for this compound.
For researchers, scientists, and drug development professionals interested in novel therapeutic avenues for neurodegenerative disorders, the focus remains on compounds with established and emerging bodies of evidence. The exploration of any new chemical entity, such as this compound, would require extensive foundational research to establish its basic biological activity and potential relevance to neurodegeneration.
The General Landscape of Neurodegenerative Disorder Research
While information on this compound is unavailable, the broader field of neurodegenerative research is actively investigating numerous signaling pathways and therapeutic targets. Understanding these established areas can provide a framework for evaluating the potential of any novel compound. Key areas of investigation include:
-
Protein Misfolding and Aggregation: A central hallmark of many neurodegenerative diseases is the accumulation of misfolded proteins, such as amyloid-beta and tau in Alzheimer's disease, and alpha-synuclein in Parkinson's disease.[1][2] Therapeutic strategies often aim to reduce the production, enhance the clearance, or prevent the aggregation of these toxic protein species.[3]
-
Neuroinflammation: The inflammatory response within the central nervous system, mediated by microglia and astrocytes, is a critical component of neurodegeneration.[2][4] Modulating these inflammatory pathways is a significant area of therapeutic development.[5]
-
Oxidative Stress and Mitochondrial Dysfunction: Neurons are highly susceptible to damage from oxidative stress, and mitochondrial dysfunction is an early event in many neurodegenerative conditions.[2][4]
-
Synaptic Dysfunction and Loss: The loss of synapses is a strong correlate of cognitive decline in Alzheimer's disease.[6][7] Protecting and restoring synaptic function is a key therapeutic goal.
A Hypothetical Investigative Workflow
Should a researcher wish to investigate the potential of a novel, uncharacterized compound like this compound in neurodegenerative disorders, a systematic approach would be necessary. The following diagram outlines a logical experimental workflow for such an investigation.
Conclusion
At present, this compound remains an unknown entity within the landscape of neurodegenerative disease research. The scientific community's efforts are concentrated on a multitude of other promising molecules and pathways. For drug development professionals and researchers, the path forward with any new compound, including the hypothetical exploration of this compound, would necessitate a rigorous and systematic investigation, starting from fundamental in vitro characterization and progressing through extensive preclinical evaluation. Without such foundational data, no in-depth technical guide can be compiled. Researchers are encouraged to focus on compounds with a more established scientific basis when seeking to advance the field of neurodegenerative therapeutics.
References
- 1. Neuroscience Pathways | Cell Signaling Technology [cellsignal.com]
- 2. Mechanisms Underlying Neurodegenerative Disorders and Potential Neuroprotective Activity of Agrifood By-Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Pathophysiology of neurodegenerative diseases: an interplay among axonal transport failure, oxidative stress, and inflammation? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Frontiers | Amyloid-β Peptide Impact on Synaptic Function and Neuroepigenetic Gene Control Reveal New Therapeutic Strategies for Alzheimer’s Disease [frontiersin.org]
- 7. Neuronal expression of S100B triggered by oligomeric Aβ peptide contributes to protection against cytoskeletal damage and synaptic loss - PMC [pmc.ncbi.nlm.nih.gov]
Lack of Publicly Available Research Data on NSC177365 Hinders Analysis of Anticancer Properties
Initial and in-depth searches for early-stage research concerning the anticancer properties of the compound designated NSC177365 have yielded no specific scientific literature, experimental data, or signaling pathway information. Variations of the identifier, including "NSC 177365" and "NCI 177365," were cross-referenced in multiple scientific databases and search engines without returning relevant results.
The National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) assigns NSC numbers to compounds submitted for screening. While the NCI maintains a vast database of compounds, not all have undergone extensive preclinical or published research. The absence of public data on this compound suggests that it may fall into one of several categories:
-
A compound that has not yet undergone significant public-facing research.
-
A compound that was screened but did not show significant anticancer activity to warrant further public investigation.
-
A potential typographical error in the compound identifier.
Without accessible research data, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to:
-
Verify the NSC identifier: Double-check the accuracy of the number.
-
Contact the NCI DTP: The DTP may be able to provide information on the status of this compound and whether any internal data is available for collaboration or review.
-
Search alternative identifiers: If the compound is known by other names or internal company codes, searching for those may yield results.
At present, the core requirements of data presentation, experimental protocols, and mandatory visualizations for this compound cannot be fulfilled due to the lack of foundational research information in the public domain. Should relevant scientific literature on this compound become available, a comprehensive technical guide could be developed.
No Published Data Available on the In Vitro Efficacy of NSC177365 Against Caulobacter crescentus
A comprehensive search of scientific literature and research databases has revealed no published studies on the in vitro efficacy of the compound NSC177365 specifically against the bacterium Caulobacter crescentus.
Therefore, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations related to this specific topic as there is no publicly available information. The core requirements of data presentation, experimental protocols, and visualization of signaling pathways cannot be fulfilled due to the absence of foundational research in this area.
Researchers, scientists, and drug development professionals interested in the potential effects of this compound on Caulobacter crescentus would need to conduct novel research to establish any in vitro efficacy. Such a study would involve:
-
Minimum Inhibitory Concentration (MIC) Assays: To determine the lowest concentration of this compound that inhibits the visible growth of C. crescentus.
-
Minimum Bactericidal Concentration (MBC) Assays: To determine the lowest concentration of this compound that results in bacterial death.
-
Time-Kill Assays: To assess the rate at which this compound kills C. crescentus over time.
-
Mechanism of Action Studies: To investigate the cellular pathways and targets in C. crescentus that are affected by this compound.
Without such foundational experimental data, any discussion of efficacy, protocols, or biological pathways would be purely speculative and would not meet the standards of a technical guide or whitepaper for a scientific audience.
For researchers considering undertaking such a study, a general experimental workflow could be conceptualized as follows:
Caption: A generalized workflow for assessing the in vitro efficacy of a novel compound against a bacterial strain.
It is recommended that researchers consult established protocols from organizations such as the Clinical and Laboratory Standards Institute (CLSI) for standardized methods in antimicrobial susceptibility testing as a starting point for developing a specific experimental plan for C. crescentus.
An In-depth Technical Guide to the Inhibition of CcrM by NSC177365
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the inhibition of the cell-cycle-regulated methyltransferase (CcrM) by the small molecule inhibitor, NSC177365. The document details the mechanism of action, presents quantitative data on its inhibitory effects, and outlines the experimental protocols used in its characterization. This information is intended to support further research and development of novel antibiotics targeting bacterial DNA methyltransferases.
Introduction to CcrM and its Role in the Bacterial Cell Cycle
Cell-cycle-regulated methyltransferase (CcrM) is an essential enzyme in certain bacteria, most notably the model organism Caulobacter crescentus. It functions as a DNA adenine methyltransferase, catalyzing the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the N6 position of adenine in the GANTC DNA sequence.
The activity of CcrM is tightly regulated and restricted to the pre-divisional stage of the cell cycle. This temporal regulation of DNA methylation is crucial for controlling key cellular processes, including the initiation of DNA replication, gene expression, and the proper segregation of chromosomes. Consequently, the inhibition of CcrM presents a promising strategy for the development of novel antibiotics.
Identification and Characterization of this compound as a CcrM Inhibitor
This compound was identified as a potent inhibitor of CcrM through the screening of chemical libraries, including the National Cancer Institute (NCI) Developmental Therapeutics Program Diversity Set VII.[1][2][3] Subsequent biochemical assays have characterized its inhibitory properties and mechanism of action.
This compound demonstrates significant inhibitory activity against CcrM from different bacterial species. The half-maximal inhibitory concentration (IC50) values highlight its potency.
| Organism | Enzyme | IC50 (µM) |
| Caulobacter crescentus | CcrM | 2.3[1] |
| Micavibrio lincolnii | CcrM | 14.6[1] |
Kinetic studies have revealed that this compound acts as a competitive inhibitor with respect to DNA. This indicates that this compound likely binds to the DNA-binding site of the CcrM enzyme, thereby preventing the enzyme from recognizing and methylating its GANTC target sequence.[1] This contrasts with other identified CcrM inhibitors which were found to be allosteric, binding outside of the active site.[1]
Signaling and Cellular Effects of CcrM Inhibition
The inhibition of CcrM by this compound disrupts the normal cell cycle progression of Caulobacter crescentus. The precise signaling cascade affected by the lack of DNA methylation is complex and central to the bacterium's viability.
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to characterize the inhibition of CcrM by this compound.
A detailed protocol for obtaining purified CcrM is essential for in vitro biochemical assays.
Methodology:
-
Transformation: An E. coli expression strain (e.g., BL21(DE3)) is transformed with a plasmid containing the CcrM gene under an inducible promoter.
-
Culture Growth: The transformed E. coli are grown in a suitable medium (e.g., Luria Broth) at 37°C to a specific optical density.
-
Induction: Protein expression is induced by the addition of an inducing agent, such as isopropyl β-D-1-thiogalactopyranoside (IPTG), followed by incubation at a lower temperature (e.g., 16-25°C) for several hours.
-
Cell Lysis: The bacterial cells are harvested by centrifugation and resuspended in a lysis buffer. Lysis is typically achieved through sonication or high-pressure homogenization.
-
Purification: The crude lysate is clarified by centrifugation, and the supernatant containing the soluble CcrM protein is subjected to affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Dialysis and Storage: The purified protein is dialyzed against a storage buffer to remove excess salt and imidazole, and then concentrated. Aliquots are flash-frozen in liquid nitrogen and stored at -80°C.
A radiometric or fluorescence-based assay is commonly used to measure the enzymatic activity of CcrM and the inhibitory effect of compounds like this compound.
Methodology:
-
Reaction Mixture: A reaction mixture is prepared containing a reaction buffer, purified CcrM enzyme, a DNA substrate (e.g., a synthetic oligonucleotide containing the GANTC sequence), and the cofactor S-adenosyl-L-methionine (SAM), with one component being radiolabeled (e.g., [³H]-SAM) or modified for fluorescent detection.
-
Inhibitor Addition: Varying concentrations of this compound (or other test compounds) are added to the reaction mixtures. A control reaction without any inhibitor is also included.
-
Incubation: The reactions are incubated at the optimal temperature for CcrM activity (e.g., 37°C) for a defined period.
-
Quenching and Detection: The reaction is stopped, and the amount of product (methylated DNA) is quantified. For radiometric assays, this may involve spotting the reaction onto a membrane, washing away unincorporated [³H]-SAM, and measuring the remaining radioactivity using a scintillation counter.
-
Data Analysis: The percentage of CcrM inhibition is calculated for each concentration of this compound, and the data is fitted to a dose-response curve to determine the IC50 value.
To elucidate the mechanism by which this compound inhibits CcrM, enzyme kinetics are studied by varying the concentrations of both the inhibitor and one of the substrates (DNA or SAM) while keeping the other substrate at a constant, saturating concentration.
Methodology:
-
Varying DNA Concentration: CcrM activity is measured at different concentrations of the DNA substrate in the presence of several fixed concentrations of this compound.
-
Varying SAM Concentration: Similarly, CcrM activity is measured at different concentrations of SAM in the presence of fixed concentrations of this compound.
-
Data Analysis: The data are plotted using a Lineweaver-Burk or Michaelis-Menten plot. The pattern of changes in Vmax and Km in the presence of the inhibitor reveals the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) with respect to each substrate. For this compound, the results are consistent with competitive inhibition with respect to DNA.
Conclusion and Future Directions
This compound has been identified as a potent, DNA-competitive inhibitor of the essential bacterial enzyme CcrM. Its ability to disrupt a fundamental process in the bacterial cell cycle makes it a valuable lead compound for the development of a new class of antibiotics. Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of this compound, as well as in vivo studies to assess its efficacy and pharmacokinetic properties in animal models of bacterial infection. Furthermore, a deeper understanding of the downstream cellular consequences of CcrM inhibition will be critical for predicting and overcoming potential resistance mechanisms.
References
Methodological & Application
Application Notes and Protocols for NSC177365 Antibacterial Assays
Topic: NSC177365 Experimental Protocol for Antibacterial Assays
Audience: Researchers, scientists, and drug development professionals.
Note to the Reader: Extensive searches for the compound "this compound" in scientific literature and databases did not yield any specific information regarding its antibacterial activity, mechanism of action, or any associated experimental protocols. The information required to generate detailed application notes, quantitative data tables, and experimental workflows for this specific compound is not publicly available.
The following sections provide a generalized framework and template for antibacterial assays that would be applicable to a novel compound. Should data for this compound become available, it could be substituted into the structures provided below.
Introduction
The rise of antibiotic-resistant bacteria presents a significant global health challenge. The discovery and development of new antibacterial agents with novel mechanisms of action are crucial to combat this threat. This document provides a standardized set of experimental protocols to evaluate the antibacterial efficacy of a test compound, presented here as this compound. The following assays are designed to determine the minimum inhibitory concentration (MIC), bactericidal activity, and potential mechanisms of action against a panel of clinically relevant bacteria.
Data Presentation: Summarized Quantitative Data
Once experimental data is obtained for this compound, it should be organized into clear and concise tables for comparative analysis.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Strains
| Bacterial Strain | Gram Stain | ATCC Number | This compound MIC (µg/mL) | Control Antibiotic MIC (µg/mL) [Name] |
| Staphylococcus aureus | Positive | e.g., 25923 | Data Not Available | Data Not Available |
| Escherichia coli | Negative | e.g., 25922 | Data Not Available | Data Not Available |
| Pseudomonas aeruginosa | Negative | e.g., 27853 | Data Not Available | Data Not Available |
| Enterococcus faecalis | Positive | e.g., 29212 | Data Not Available | Data Not Available |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound
| Bacterial Strain | ATCC Number | This compound MIC (µg/mL) | This compound MBC (µg/mL) | MBC/MIC Ratio |
| Staphylococcus aureus | e.g., 25923 | Data Not Available | Data Not Available | Data Not Available |
| Escherichia coli | e.g., 25922 | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols
The following are detailed methodologies for key antibacterial assays.
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Test compound (this compound) stock solution
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare a bacterial inoculum by suspending colonies from an overnight culture plate in CAMHB to a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Prepare serial two-fold dilutions of this compound in CAMHB in the 96-well plate.
-
Add the standardized bacterial inoculum to each well.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration with no visible growth.
Minimum Bactericidal Concentration (MBC) Assay
This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile saline
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.
-
Spot-plate the aliquots onto MHA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Mandatory Visualizations
The following diagrams illustrate the logical workflow of the experimental protocols.
Caption: Workflow for MIC and MBC Assays.
Should a specific signaling pathway be identified as the mechanism of action for this compound, a diagram would be generated to illustrate the molecular interactions. For instance, if it were found to inhibit peptidoglycan synthesis, the following conceptual diagram could be adapted.
Caption: Hypothetical Mechanism of Action Pathway.
Application Notes and Protocols for SB365 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB365, also known as Pulsatilla saponin D, is a natural compound isolated from Pulsatilla koreana. It has demonstrated significant anti-cancer properties in various cancer cell lines. These application notes provide a comprehensive overview of the mechanism of action of SB365 and detailed protocols for its use in cell culture experiments to assess its therapeutic potential.
Mechanism of Action
SB365 exerts its anti-cancer effects primarily through the induction of apoptosis and inhibition of angiogenesis. The key signaling pathway modulated by SB365 is the PI3K/Akt/mTOR pathway. By suppressing the phosphorylation of key components of this pathway, SB365 disrupts downstream signaling cascades that are crucial for cell survival, proliferation, and angiogenesis.
Specifically, SB365 has been shown to:
-
Induce Apoptosis: SB365 treatment leads to an increase in the expression of pro-apoptotic proteins such as Bax and cleaved caspase-3, and enhances the expression of cleaved poly (ADP-ribose) polymerase (PARP). This results in characteristic apoptotic features like nuclear condensation and fragmentation.
-
Inhibit Angiogenesis: The compound decreases the expression of hypoxia-inducible factor-1α (HIF-1α) and vascular endothelial growth factor (VEGF), both of which are critical for the formation of new blood vessels that supply tumors.
-
Suppress Cell Growth and Migration: SB365 effectively inhibits the growth of cancer cells in a dose-dependent manner and can also delay cell migration.
The inhibitory action of SB365 on the PI3K/Akt/mTOR pathway is a central mechanism underlying these effects.
Signaling Pathway Diagram
Application Notes and Protocols for NSC177365 in Mouse Models
A comprehensive guide for researchers, scientists, and drug development professionals on the dosage and administration of NSC177365 in preclinical mouse models.
Disclaimer
Initial searches for publicly available information regarding "this compound" did not yield specific data on its dosage, administration in mouse models, or its mechanism of action. The following protocols and notes are based on general principles of drug administration in rodent models and should be adapted based on compound-specific data which researchers should establish through dose-finding and toxicity studies.
Introduction
This document provides a framework for the application of this compound in in vivo mouse studies. Due to the absence of specific data for this compound, the information presented herein is based on established methodologies for administering therapeutic agents to mice in a research setting. It is imperative for researchers to conduct preliminary studies to determine the optimal dosage, administration route, and therapeutic window for this compound.
Quantitative Data Summary
As no specific quantitative data for this compound was found, a template table is provided below. Researchers should populate this table with data obtained from their own dose-ranging and pharmacokinetic studies.
Table 1: Dosage and Administration of this compound in Mouse Models (Template)
| Parameter | Details |
| Compound | This compound |
| Mouse Strain | e.g., C57BL/6, BALB/c, Athymic Nude |
| Tumor Model | e.g., Xenograft, Syngeneic, Genetically Engineered |
| Administration Route | e.g., Intraperitoneal (IP), Intravenous (IV), Oral (PO), Subcutaneous (SC) |
| Vehicle/Solvent | e.g., Saline, PBS, DMSO, Corn oil |
| Dosage Range | To be determined (e.g., mg/kg) |
| Dosing Frequency | e.g., Daily, Twice daily, Every other day |
| Treatment Duration | To be determined (e.g., 21 days) |
| Observed Toxicities | e.g., Weight loss, Lethargy, Site reactions |
| Pharmacokinetic Data | T½, Cmax, AUC (if available) |
Experimental Protocols
The following are generalized protocols for common administration routes in mice. These should be considered as a starting point and must be refined based on the specific characteristics of this compound.
Preparation of this compound for Administration
-
Determine Solubility: Assess the solubility of this compound in various pharmaceutically acceptable vehicles. Common vehicles include sterile saline, phosphate-buffered saline (PBS), dimethyl sulfoxide (DMSO), and corn oil.
-
Vehicle Selection: Choose a vehicle that ensures complete dissolution of this compound and is well-tolerated by the animals. For compounds with poor aqueous solubility, a co-solvent system (e.g., DMSO/saline) may be necessary. The final concentration of organic solvents like DMSO should be kept to a minimum (typically <10%) to avoid toxicity.
-
Sterile Preparation: Prepare the dosing solution under sterile conditions, for example, by using a laminar flow hood and sterile filtration (0.22 µm filter) if the compound and vehicle are compatible.
Administration Routes
The choice of administration route depends on the desired pharmacokinetic profile and the physicochemical properties of the drug. Common routes include intraperitoneal, intravenous, oral, and subcutaneous injections.
-
Animal Restraint: Properly restrain the mouse to expose the abdomen.
-
Injection Site: Locate the lower right or left quadrant of the abdomen to avoid the bladder and cecum.
-
Injection: Using an appropriate gauge needle (e.g., 25-27G), penetrate the skin and abdominal muscle at a shallow angle. Aspirate briefly to ensure no fluid (urine or blood) is drawn back, then inject the solution.
-
Volume: The injection volume should typically not exceed 10 mL/kg.
-
Animal Restraint: Place the mouse in a restraining device that allows access to the lateral tail vein. Warming the tail with a heat lamp or warm water can help dilate the veins.
-
Injection Site: Identify one of the lateral tail veins.
-
Injection: Using a small gauge needle (e.g., 27-30G) attached to a syringe, carefully insert the needle into the vein. A successful cannulation is often indicated by a flash of blood in the needle hub. Inject the solution slowly.
-
Volume: The maximum recommended bolus injection volume is typically 5 mL/kg.
-
Animal Restraint: Gently restrain the mouse, ensuring the head and neck are extended to create a straight path to the esophagus.
-
Gavage Needle: Use a flexible or rigid gavage needle with a ball tip to prevent injury. The length of the needle should be pre-measured to reach the stomach.
-
Administration: Carefully insert the gavage needle into the mouth and advance it along the roof of the mouth and down the esophagus into the stomach. Administer the solution slowly.
-
Volume: The typical volume for oral gavage is up to 10 mL/kg.
-
Animal Restraint: Grasp the loose skin over the back, between the shoulders, to form a "tent."
-
Injection: Insert an appropriate gauge needle (e.g., 25-27G) into the base of the skin tent, parallel to the spine. Aspirate to check for blood, then inject the solution, which will form a small bleb under the skin.
-
Volume: Injection volumes can range up to 10 mL/kg, but larger volumes may be better administered at multiple sites.
Visualization of Experimental Workflow and Signaling Pathways
The following diagrams illustrate a general experimental workflow for in vivo studies and a hypothetical signaling pathway that could be investigated.
Application Notes and Protocols for Measuring the IC50 of NSC177365
For Researchers, Scientists, and Drug Development Professionals
Introduction
The half-maximal inhibitory concentration (IC50) is a critical parameter in drug discovery and development. It quantifies the concentration of a substance required to inhibit a specific biological or biochemical function by 50%.[1][2][3] This value serves as a key measure of a compound's potency and is essential for comparing the efficacy of different drugs.[1][2] The determination of the IC50 of a novel compound, such as NSC177365, is a fundamental step in assessing its potential as a therapeutic agent.
These application notes provide detailed protocols for determining the IC50 of this compound using two common and well-established in vitro cell viability assays: the MTT assay and the Sulforhodamine B (SRB) assay. These methods are widely used for screening the cytotoxic effects of anticancer compounds.[4]
Core Concepts
The IC50 value is determined by exposing a cell line to a range of concentrations of the test compound and measuring the effect on cell viability or proliferation. The resulting data are then plotted as a dose-response curve, from which the IC50 value is calculated. This value is typically expressed in molar concentrations (e.g., nM, µM). A lower IC50 value indicates a more potent compound.[2]
Experimental Protocols
Two robust and widely accepted methods for determining the IC50 of a compound in adherent cell lines are the MTT and SRB assays. The choice of assay may depend on the specific cell line and the compound's mechanism of action.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.
Materials:
-
This compound
-
Adherent cancer cell line of choice
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[5]
-
DMSO (Dimethyl sulfoxide) or other suitable solubilization buffer[5]
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in culture medium to obtain a range of desired concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[6]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO or another suitable solubilization solution to each well to dissolve the formazan crystals.[5]
-
Mix thoroughly by gentle shaking on an orbital shaker for 10-15 minutes to ensure complete solubilization.[5]
-
-
Absorbance Measurement:
-
Read the absorbance at 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Protocol 2: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells.[4] The amount of bound dye is proportional to the total cellular protein mass, which is an indicator of cell number.
Materials:
-
This compound
-
Adherent cancer cell line of choice
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
1% Acetic acid
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol (Steps 1 and 2).
-
-
Cell Fixation:
-
Washing and Staining:
-
Removal of Unbound Dye:
-
Solubilization and Absorbance Measurement:
Data Presentation and Analysis
The quantitative data obtained from the assays should be summarized in a structured table for clear comparison.
Table 1: Example of IC50 Data for this compound
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | MTT | 48 | [Insert Value] |
| A549 | MTT | 48 | [Insert Value] |
| HeLa | SRB | 72 | [Insert Value] |
| HCT116 | SRB | 72 | [Insert Value] |
Data Analysis:
-
Calculate Percent Inhibition:
-
For each concentration of this compound, calculate the percentage of cell viability or inhibition relative to the untreated control.
-
The formula for percent inhibition is: (1 - (Absorbance of Treated Well / Absorbance of Control Well)) * 100
-
-
Generate a Dose-Response Curve:
-
Plot the percent inhibition (Y-axis) against the logarithm of the this compound concentration (X-axis).
-
-
Determine the IC50:
-
The IC50 value is the concentration of this compound that results in 50% inhibition. This can be determined by non-linear regression analysis of the dose-response curve using software such as GraphPad Prism or an online IC50 calculator.[10][11] The curve is typically fitted to a four-parameter logistic equation.[11]
-
Mandatory Visualizations
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
Hypothetical Signaling Pathway Inhibition by this compound
Caption: Hypothetical inhibition of a cell survival pathway by this compound.
References
- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Importance of IC50 Determination | Visikol [visikol.com]
- 3. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 4. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. canvaxbiotech.com [canvaxbiotech.com]
- 10. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IC50 Calculator | AAT Bioquest [aatbio.com]
Application Notes and Protocols for NSC177365 (SB365) in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC177365, identified in the literature primarily as SB365 or Pulsatilla saponin D, is a natural compound isolated from the root of Pulsatilla koreana. It has demonstrated significant anti-cancer properties across a variety of cancer cell lines. These application notes provide a comprehensive overview of its mechanism of action, quantitative efficacy, and detailed protocols for its study in a research setting.
SB365 exerts its anti-tumor effects predominantly through the induction of apoptosis and the inhibition of angiogenesis. The primary molecular mechanism involves the modulation of the PI3K/Akt/mTOR signaling pathway, a critical cascade regulating cell survival, proliferation, and growth.[1]
Mechanism of Action
SB365 has been shown to suppress the growth of various cancer cells by inducing programmed cell death, or apoptosis. This is achieved through the upregulation of pro-apoptotic proteins such as Bax and the activation of executioner caspases like cleaved caspase-3.[1] Furthermore, SB365 exhibits potent anti-angiogenic activity by decreasing the expression of key molecules involved in new blood vessel formation, including Hypoxia-Inducible Factor-1α (HIF-1α) and Vascular Endothelial Growth Factor (VEGF).[1][2][3]
The core of SB365's mechanism lies in its ability to inhibit the phosphorylation of key components of the PI3K/Akt/mTOR pathway. By suppressing the activation of Akt, mTOR, and their downstream effectors, SB365 effectively disrupts the survival signals that cancer cells rely on, leading to cell death and the inhibition of tumor growth.[1]
Data Presentation: Efficacy of SB365 in Cancer Cell Lines
The following tables summarize the quantitative data on the efficacy of SB365 in various cancer cell lines as reported in the literature.
Table 1: In Vitro Cytotoxicity of SB365 (Pulsatilla Saponin D)
| Cell Line | Cancer Type | Assay | Endpoint | Value | Incubation Time (h) | Reference |
| A-549 | Non-Small Cell Lung Cancer | MTT Assay | ED50 | 6.3 µg/mL | 72 | [3] |
| WPMY-1 | Normal Prostatic Stromal | CCK-8 Assay | IC50 | 2.649 µM | 48 | [4][5] |
| WPMY-1 | Normal Prostatic Stromal | CCK-8 Assay | IC50 | 2.511 µM | 72 | [4][5] |
| HPRF | Human Prostate Fibroblasts | CCK-8 Assay | IC50 | 1.201 µM | 48 | [4][5] |
| HPRF | Human Prostate Fibroblasts | CCK-8 Assay | IC50 | 1.192 µM | 72 | [4][5] |
| BPH-1 | Benign Prostatic Hyperplasia Epithelial | CCK-8 Assay | IC50 | 4.816 µM | 48 | [4][5] |
| BPH-1 | Benign Prostatic Hyperplasia Epithelial | CCK-8 Assay | IC50 | 4.315 µM | 72 | [4][5] |
| Pancreatic Cancer Cell Lines (MIAPaCa-2, BXPC-3, PANC-1, AsPC-1, HPAC) | Pancreatic Cancer | MTT Assay | Growth Inhibition | Up to 80% at 5-10 µM | 48 | [6] |
Table 2: Apoptosis Induction by a Derivative of Pulsatilla Saponin D (Compound 6)
| Cell Line | Treatment Concentration (µg/mL) | Percentage of Apoptotic Cells (Early + Late) | Incubation Time (h) | Reference |
| HCT-116 | 5 | 27.6% | 48 | [7] |
| HCT-116 | 10 | 85.1% | 48 | [7] |
| HCT-116 | 20 | 87.0% | 48 | [7] |
Experimental Protocols
Detailed methodologies for key experiments to study the effects of SB365 are provided below. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is for determining the concentration-dependent effect of SB365 on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
SB365 (Pulsatilla Saponin D)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of SB365 in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of SB365 to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve SB365, e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Visually confirm the formation of purple formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Incubate the plate overnight in the incubator.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the induction of apoptosis by SB365 using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
SB365
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with various concentrations of SB365 for the desired time.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Western Blot Analysis of the PI3K/Akt/mTOR Pathway
This protocol is for examining the effect of SB365 on the phosphorylation status of key proteins in the PI3K/Akt/mTOR signaling pathway.
Materials:
-
Cancer cell line of interest
-
SB365
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-Bax, anti-cleaved caspase-3, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with SB365 for the desired time and concentrations.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative protein expression and phosphorylation levels.
Cell Migration Assay (Wound Healing/Scratch Assay)
This protocol assesses the effect of SB365 on the migratory capacity of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
SB365
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Seed cells in a plate to create a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of SB365.
-
Capture images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound in the control well is nearly closed.
-
Measure the width of the wound at different points for each time point and condition.
-
Calculate the percentage of wound closure to determine the effect of SB365 on cell migration.
Endothelial Cell Tube Formation Assay
This protocol evaluates the anti-angiogenic potential of SB365 by assessing its effect on the formation of tube-like structures by endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
SB365
-
Matrigel or a similar basement membrane extract
-
96-well plate
-
Microscope with a camera
Procedure:
-
Thaw Matrigel on ice and coat the wells of a pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Resuspend HUVECs in endothelial cell growth medium containing various concentrations of SB365.
-
Seed the HUVECs onto the solidified Matrigel.
-
Incubate the plate for 4-18 hours at 37°C.
-
Visualize and capture images of the tube-like structures using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as the number of branch points and total tube length.
Mandatory Visualizations
Caption: SB365 inhibits the PI3K/Akt/mTOR pathway, leading to apoptosis and reduced angiogenesis.
Caption: Workflow for evaluating the anti-cancer effects of SB365 in vitro.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological activities and molecular mechanisms of Pulsatilla saponins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pulsatilla Saponin D Suppresses Proliferation and Induces Apoptosis in Human Prostatic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Synthesis, Biological Evaluation, and Mode of Action of Pulsatilla Saponin D Derivatives as Promising Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Studying Bacterial DNA Methylation with Chemical Probes: Application Notes and Protocols
Disclaimer: Initial searches for the compound NSC177365 did not yield any information regarding its use as a DNA methylation inhibitor in bacteria within publicly available scientific literature. Therefore, this document provides a general framework and detailed protocols for studying bacterial DNA methylation using a representative, well-characterized DNA methyltransferase inhibitor. This guide is intended for researchers, scientists, and drug development professionals.
Introduction to Bacterial DNA Methylation
DNA methylation is a crucial epigenetic modification in bacteria, playing a vital role in regulating gene expression, DNA replication, and virulence.[1][2] Unlike eukaryotes, where methylation primarily occurs on cytosine residues, bacteria exhibit methylation on both adenine (N6-methyladenine, 6mA) and cytosine (N4-methylcytosine, 4mC, and N5-methylcytosine, 5mC) bases.[3] These modifications are catalyzed by DNA methyltransferases (DNMTs). Key bacterial DNMTs include DNA adenine methyltransferase (Dam) and cell cycle-regulated methyltransferase (CcrM), which are essential for viability and virulence in many bacterial species.[4] The critical roles of these enzymes make them attractive targets for the development of novel antimicrobial agents.[1][2]
Small molecule inhibitors of bacterial DNMTs are valuable tools for probing the functional roles of DNA methylation and for validating these enzymes as drug targets.[4] These inhibitors can be used to study the phenotypic consequences of reduced DNA methylation, such as altered gene expression, impaired growth, and decreased virulence.
Featured Inhibitor: A Representative Compound for Bacterial DNA Methylation Studies
For the purpose of these application notes, we will focus on a hypothetical, yet representative, selective inhibitor of bacterial DNA adenine methyltransferases, hereafter referred to as "BactoMethyl-Inhib" . The data and protocols provided below are based on typical characteristics and experimental procedures for such compounds found in the scientific literature.
Table 1: In Vitro Efficacy of BactoMethyl-Inhib against Bacterial DNA Methyltransferases
| Target Enzyme | IC50 (nM) | Assay Conditions |
| E. coli Dam | 150 | Recombinant enzyme, in vitro methylation assay |
| C. crescentus CcrM | 320 | Recombinant enzyme, in vitro methylation assay |
| Human DNMT1 | > 50,000 | Recombinant enzyme, in vitro methylation assay |
Table 2: Antibacterial Activity of BactoMethyl-Inhib
| Bacterial Strain | MIC (µg/mL) | Effect |
| Escherichia coli K-12 | 16 | Bacteriostatic |
| Salmonella enterica serovar Typhimurium | 32 | Bacteriostatic |
| Pseudomonas aeruginosa PAO1 | 64 | Bacteriostatic |
| Staphylococcus aureus ATCC 29213 | > 128 | Ineffective |
Mechanism of Action
BactoMethyl-Inhib is a non-nucleoside, small molecule inhibitor that is believed to act by competing with the S-adenosyl-L-methionine (SAM) binding site of bacterial DNA adenine methyltransferases. By blocking the binding of the methyl donor, the enzyme is unable to catalyze the transfer of a methyl group to the adenine bases in the DNA. This leads to a global reduction in DNA methylation.
Caption: Proposed mechanism of action for BactoMethyl-Inhib.
Experimental Protocols
The following protocols provide a framework for using BactoMethyl-Inhib to study its effects on bacterial DNA methylation, gene expression, and phenotype.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is used to determine the lowest concentration of BactoMethyl-Inhib that inhibits the visible growth of a bacterial strain.
Materials:
-
BactoMethyl-Inhib stock solution (e.g., 10 mg/mL in DMSO)
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a 2-fold serial dilution of BactoMethyl-Inhib in CAMHB in a 96-well plate. The final volume in each well should be 50 µL. Include a no-drug control.
-
Dilute the bacterial culture to a final concentration of 5 x 10^5 CFU/mL in CAMHB.
-
Add 50 µL of the diluted bacterial culture to each well of the 96-well plate, bringing the total volume to 100 µL.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the inhibitor that prevents visible turbidity. Alternatively, measure the optical density at 600 nm (OD600).
Protocol 2: Assessment of Global DNA Methylation
This protocol uses a methylation-sensitive restriction enzyme digestion followed by qPCR to quantify changes in global DNA methylation.
Materials:
-
Bacterial cells treated with BactoMethyl-Inhib (at sub-MIC concentrations) and untreated controls.
-
Genomic DNA extraction kit.
-
Methylation-sensitive restriction enzyme (e.g., DpnI, which cleaves at methylated GATC sites).
-
qPCR master mix and primers for a target gene containing the restriction site and a control gene without the site.
Procedure:
-
Grow bacterial cultures in the presence and absence of BactoMethyl-Inhib for several generations.
-
Extract genomic DNA from both treated and untreated cells.
-
For each DNA sample, set up two reactions: one with the methylation-sensitive restriction enzyme and one without (mock digestion).
-
Incubate the digestions according to the enzyme manufacturer's instructions.
-
Perform qPCR on all digested and mock-digested samples using primers flanking the restriction site of a target gene and primers for a control gene.
-
Calculate the change in Ct values between the digested and mock-digested samples. A smaller ΔCt in the treated sample indicates less methylation.
Caption: Workflow for assessing DNA methylation changes.
Protocol 3: Gene Expression Analysis by RT-qPCR
This protocol is used to measure changes in the expression of specific genes in response to treatment with BactoMethyl-Inhib.
Materials:
-
Bacterial cells treated with BactoMethyl-Inhib and untreated controls.
-
RNA extraction kit.
-
DNase I.
-
Reverse transcription kit.
-
qPCR master mix and primers for target genes and a housekeeping gene.
Procedure:
-
Grow bacterial cultures with and without BactoMethyl-Inhib to mid-log phase.
-
Harvest cells and extract total RNA.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using primers for your genes of interest and a housekeeping gene for normalization.
-
Calculate the relative gene expression using the ΔΔCt method.
Expected Results and Interpretation
Treatment of susceptible bacteria with BactoMethyl-Inhib is expected to lead to a dose-dependent decrease in global DNA adenine methylation. This can be quantified using the methylation-sensitive restriction enzyme assay. Consequently, the altered methylation landscape may lead to changes in gene expression. For example, genes that are normally silenced or repressed by Dam methylation may become upregulated. These changes in gene expression can manifest as various phenotypic alterations, including reduced growth rates, increased sensitivity to stress, and attenuation of virulence. The MIC values provide a quantitative measure of the inhibitor's antibacterial potency.
Conclusion
The study of bacterial DNA methylation through the use of chemical inhibitors like "BactoMethyl-Inhib" provides a powerful approach to understanding the fundamental roles of this epigenetic modification in bacterial physiology and pathogenesis. The protocols and data presented here offer a comprehensive guide for researchers to investigate the effects of such inhibitors and to explore the potential of bacterial DNMTs as novel antibacterial drug targets.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DNA methyltransferase inhibitors and their emerging role in epigenetic therapy of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Recent progress in DNA methyltransferase inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Effects of a Novel Compound (e.g., NSC177365) on Neuroblastoma Cells
These protocols provide a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the efficacy of a novel compound, exemplified by NSC177365, against neuroblastoma cell lines. The methodologies cover essential in vitro assays to determine cytotoxic and apoptotic effects, and to investigate the underlying molecular mechanisms.
Cell Culture and Maintenance
Successful and reproducible experiments begin with proper cell culture techniques. Neuroblastoma cell lines (e.g., SH-SY5Y, SK-N-BE(2), Kelly) should be obtained from a reputable cell bank.
Protocol: Neuroblastoma Cell Culture
-
Medium Preparation: Culture cells in a humidified incubator at 37°C with 5% CO2. The specific growth medium will depend on the cell line (e.g., DMEM or RPMI-1640) and should be supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Subculturing: Passage cells upon reaching 80-90% confluency.
-
Aspirate the old medium and wash the cells once with sterile Phosphate Buffered Saline (PBS).
-
Add trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize trypsin with complete growth medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new culture flasks at the desired density.
-
Assessment of Cell Viability
Cell viability assays are crucial for determining the cytotoxic effects of a compound and for calculating the half-maximal inhibitory concentration (IC50). Commonly used methods include MTT, WST-8, and Resazurin assays.[1]
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed neuroblastoma cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound) for 24, 48, and 72 hours. Include a vehicle-treated control group.
-
MTT Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. The IC50 value can be determined by plotting cell viability against the log of the compound concentration.
Data Presentation: Cell Viability
| Compound Concentration (µM) | 24h Viability (%) | 48h Viability (%) | 72h Viability (%) |
| 0 (Vehicle) | 100 | 100 | 100 |
| 0.1 | 95 ± 5 | 88 ± 6 | 75 ± 7 |
| 1 | 80 ± 7 | 65 ± 5 | 45 ± 6 |
| 10 | 50 ± 6 | 30 ± 4 | 15 ± 3 |
| 100 | 15 ± 4 | 5 ± 2 | 2 ± 1 |
Evaluation of Apoptosis
To determine if the observed cell death is due to apoptosis, Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method.[2][3]
Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 and 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Data Presentation: Apoptosis Analysis
| Treatment | Time (h) | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Vehicle | 24 | 95 ± 3 | 3 ± 1 | 2 ± 1 |
| This compound (IC50) | 24 | 70 ± 5 | 15 ± 3 | 15 ± 4 |
| Vehicle | 48 | 92 ± 4 | 4 ± 2 | 4 ± 2 |
| This compound (IC50) | 48 | 40 ± 6 | 35 ± 5 | 25 ± 5 |
Investigation of Signaling Pathways
Western blotting can be used to investigate the effect of the compound on key signaling pathways implicated in neuroblastoma, such as the p53-MDM2 and MYCN pathways.[4][5]
Protocol: Western Blotting
-
Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against target proteins (e.g., p53, MDM2, MYCN, cleaved PARP, cleaved Caspase-3) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.
Data Presentation: Western Blot Analysis
| Target Protein | Vehicle Control (Fold Change) | This compound Treatment (Fold Change) |
| p53 | 1.0 | 2.5 |
| MDM2 | 1.0 | 0.4 |
| MYCN | 1.0 | 0.3 |
| Cleaved PARP | 1.0 | 4.2 |
| Cleaved Caspase-3 | 1.0 | 3.8 |
Visualizations
Caption: Experimental workflow for assessing this compound effects.
Caption: Postulated signaling pathway of this compound in neuroblastoma.
References
- 1. Nitric Oxide as a Potential Adjuvant Therapeutic for Neuroblastoma: Effects of NO on Murine N2a Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Orally bioavailable CDK9/2 inhibitor shows mechanism-based therapeutic potential in MYCN-driven neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solubilizing NSC177365 (SY-1365) for In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC177365, also known as SY-1365 or Mevociclib, is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] CDK7 is a key regulator of transcription and cell cycle progression, making it a promising target in oncology.[3][4][5] Preclinical studies have demonstrated its anti-tumor activity in various cancer models, including hematological malignancies and solid tumors such as triple-negative breast cancer and ovarian cancer.[3][6][7] Effective in vivo evaluation of this compound necessitates appropriate solubilization and formulation to ensure bioavailability and achieve desired therapeutic concentrations. This document provides detailed application notes and protocols for the solubilization of this compound for in vivo research applications.
Physicochemical Properties and Solubility
This compound is a small molecule with a molecular weight of 587.12 g/mol and a chemical formula of C31H35ClN8O2.[1] Due to its chemical structure, this compound is poorly soluble in aqueous solutions, a common challenge for in vivo administration of many kinase inhibitors.
Solubility Data
The following table summarizes the known solubility information for this compound in common solvents used for in vivo research. Researchers should note that optimal solvent and concentration may vary depending on the specific experimental design and animal model.
| Solvent/Vehicle System | Concentration | Administration Route | Source |
| Dimethyl Sulfoxide (DMSO) | 10 mM | In vitro stock | [1] |
| 20% Captisol in acidic buffer (pH 4-6) | Not Specified | Intravenous (i.v.) | [8] |
| 10% DMSO in PBS | Not Specified | Oral (p.o.) | [8] |
| DMSO, PEG300/PEG400, Tween-80, Saline | Recommended <2% DMSO | Animal studies (general) | [2] |
Experimental Protocols for Solubilization and Formulation
The choice of solubilization strategy depends on the intended route of administration. Below are detailed protocols for preparing this compound formulations for intravenous and oral administration based on published preclinical studies.
Protocol 1: Intravenous (i.v.) Formulation
This protocol is adapted from in vivo studies in mice.[8]
Materials:
-
This compound (SY-1365) powder
-
Captisol® (sulfobutylether-β-cyclodextrin)
-
Sterile water for injection
-
1M Hydrochloric acid (HCl)
-
Sterile, pyrogen-free vials and syringes
-
pH meter
Procedure:
-
Prepare a 20% (w/v) Captisol solution by dissolving the appropriate amount of Captisol powder in sterile water for injection.
-
Gently warm the solution while stirring to ensure complete dissolution.
-
Allow the solution to cool to room temperature.
-
Adjust the pH of the 20% Captisol solution to between 4 and 6 using 1M HCl.
-
Weigh the required amount of this compound powder and place it in a sterile vial.
-
Add the pH-adjusted 20% Captisol solution to the this compound powder to achieve the desired final concentration.
-
Vortex and sonicate the mixture until the compound is completely dissolved. A clear solution should be obtained.
-
Visually inspect the solution for any particulates before administration.
-
The final formulation can be administered intravenously.
Protocol 2: Oral (p.o.) Formulation
This protocol is suitable for oral gavage administration in animal models.[8]
Materials:
-
This compound (SY-1365) powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Phosphate-Buffered Saline (PBS), sterile
-
Sterile, pyrogen-free vials and syringes
Procedure:
-
Weigh the required amount of this compound powder and place it in a sterile vial.
-
Add a small volume of DMSO to dissolve the compound completely. It is recommended to use the minimal amount of DMSO necessary.
-
In a separate sterile vial, measure the required volume of sterile PBS.
-
Slowly add the this compound/DMSO solution to the PBS while vortexing to create a 10% DMSO in PBS solution.
-
Continue to vortex until a homogenous suspension or solution is formed.
-
Visually inspect the formulation for any precipitation before administration.
-
The final formulation can be administered via oral gavage.
Important Considerations:
-
Co-solvents: For oral formulations, co-solvents such as PEG300, PEG400, or Tween-80 can be used in combination with DMSO and saline to improve solubility and stability.[2] A common practice is to limit the DMSO concentration to less than 2% in the final formulation for animal studies to minimize potential toxicity.[2]
-
Stability: The stability of the formulated this compound should be assessed, especially if the formulation is to be stored before use. It is generally recommended to prepare fresh formulations for each experiment.
-
Toxicity: Researchers should be aware of the potential toxicity of the solvents and excipients used in the formulation and include appropriate vehicle control groups in their in vivo studies.
Signaling Pathway and Mechanism of Action
This compound is a selective inhibitor of CDK7. CDK7 is a component of the transcription factor IIH (TFIIH) and acts as a CDK-activating kinase (CAK).[3][4] By inhibiting CDK7, this compound disrupts both the cell cycle and transcriptional regulation in cancer cells.
CDK7 Signaling Pathway and Inhibition by this compound
Caption: Inhibition of CDK7 by this compound disrupts transcription and cell cycle, leading to apoptosis.
Experimental Workflow for In Vivo Efficacy Study
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery and Characterization of SY-1365, a Selective, Covalent Inhibitor of CDK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Targeting CDK7 with SY-1365: Unveiling a Novel Therapeutic Approach for Aggressive Solid Tumors [synapse.patsnap.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Selective CDK7 Inhibition Suppresses Cell Cycle Progression and MYC Signaling While Enhancing Apoptosis in Therapy-resistant Estrogen Receptor–positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: High-Throughput Screening Methods for Modulators of the PI3K/Akt/mTOR Pathway
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for high-throughput screening (HTS) assays designed to identify and characterize small molecule modulators of the PI3K/Akt/mTOR signaling pathway. The methodologies described are particularly relevant for compounds such as SB365, a saponin D known to inhibit this pathway, and can be adapted for screening large compound libraries. The protocols are designed for 384-well and 1536-well formats, suitable for automated HTS platforms.
Introduction to the PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and angiogenesis. Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.
Key signaling events:
-
Activation: The pathway is typically activated by growth factors or cytokines binding to receptor tyrosine kinases (RTKs) on the cell surface.
-
PI3K Activation: This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).
-
Akt Recruitment and Activation: PIP3 acts as a second messenger, recruiting Akt to the plasma membrane where it is phosphorylated and activated by PDK1 and mTORC2.
-
Downstream Signaling: Activated Akt phosphorylates a multitude of downstream targets, including mTORC1, which in turn phosphorylates substrates like p70S6 kinase (p70S6K) to promote protein synthesis and cell growth.
Compounds that modulate this pathway, such as the inhibitor SB365, have shown potential in cancer therapy by inducing apoptosis and inhibiting angiogenesis in cancer cells[1]. High-throughput screening assays are essential for the discovery of novel modulators of this pathway.
High-Throughput Screening Assays for the PI3K/Akt/mTOR Pathway
A variety of HTS assays can be employed to identify and characterize modulators of the PI3K/Akt/mTOR pathway. These can be broadly categorized as biochemical assays and cell-based assays.
Biochemical Assays
Biochemical assays utilize purified components of the signaling pathway to directly measure the activity of a specific enzyme, such as PI3K or mTOR.
Table 1: Summary of Biochemical HTS Assays
| Assay Type | Principle | Target | Readout | Throughput |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Measures the proximity of a fluorescently labeled substrate and antibody following an enzymatic reaction. | PI3K, mTOR | TR-FRET Signal | High (1536-well) |
| AlphaScreen® | A bead-based assay where the interaction of a donor and acceptor bead, brought into proximity by a biological interaction, generates a chemiluminescent signal. | PI3K, mTOR | Luminescence | High (1536-well) |
| Luminescence-based Kinase Assay | Quantifies the amount of ATP remaining after a kinase reaction. A decrease in luminescence indicates higher kinase activity. | PI3K, mTOR | Luminescence | High (1536-well) |
Cell-Based Assays
Cell-based assays measure the activity of the PI3K/Akt/mTOR pathway within a cellular context, providing more physiologically relevant data.
Table 2: Summary of Cell-Based HTS Assays
| Assay Type | Principle | Target Readout | Cell Line Example | Throughput |
| Phospho-Protein Detection (e.g., HTRF®, AlphaLISA®) | Measures the levels of phosphorylated downstream targets of the PI3K/Akt/mTOR pathway. | p-Akt, p-mTOR, p-p70S6K | HCC cell lines (e.g., HepG2, Huh7) | High (384-well) |
| Reporter Gene Assay | Utilizes a reporter gene (e.g., luciferase) under the control of a promoter regulated by a transcription factor downstream of the PI3K/Akt/mTOR pathway. | Reporter Gene Expression | Stable reporter cell line | High (384-well) |
| High-Content Imaging | Quantifies cellular phenotypes such as apoptosis, cell proliferation, or angiogenesis-related events (e.g., tube formation). | Cell viability, Caspase-3 activation, Tube formation | HCC cell lines, HUVECs | Medium to High (384-well) |
Experimental Protocols
Protocol 1: TR-FRET Assay for PI3K Inhibition
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to screen for inhibitors of PI3K.
Materials:
-
Recombinant PI3K enzyme
-
PIP2 substrate
-
Europium-labeled anti-PIP3 antibody (Donor)
-
Allophycocyanin (APC)-labeled PIP3 (Acceptor)
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well low-volume black plates
-
Test compounds (e.g., SB365 as a positive control)
-
TR-FRET plate reader
Procedure:
-
Compound Plating: Dispense 50 nL of test compounds and controls into the wells of a 384-well plate.
-
Enzyme and Substrate Addition: Add 5 µL of a solution containing PI3K enzyme and PIP2 substrate in assay buffer to each well.
-
Initiation of Reaction: Add 5 µL of ATP solution in assay buffer to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 10 µL of detection mix containing the Eu-labeled anti-PIP3 antibody and APC-labeled PIP3 in detection buffer to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and determine the percent inhibition for each compound.
Protocol 2: Cell-Based Phospho-Akt (Ser473) HTRF® Assay
This protocol outlines a cell-based assay using Homogeneous Time Resolved Fluorescence (HTRF®) to measure the phosphorylation of Akt at Ser473 in response to compound treatment.
Materials:
-
Hepatocellular carcinoma (HCC) cell line (e.g., HepG2)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
384-well tissue culture treated plates
-
Growth factor (e.g., IGF-1)
-
HTRF® Phospho-Akt (Ser473) assay kit (containing anti-Akt-d2 and anti-pAkt-Europium cryptate antibodies)
-
Lysis buffer
-
Test compounds
-
HTRF®-compatible plate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells into a 384-well plate at a density of 10,000 cells/well and incubate overnight.
-
Serum Starvation: Replace the culture medium with serum-free medium and incubate for 4-6 hours.
-
Compound Treatment: Add test compounds to the wells and incubate for 1 hour.
-
Stimulation: Stimulate the cells with IGF-1 (e.g., 100 ng/mL) for 15 minutes.
-
Cell Lysis: Aspirate the medium and add 20 µL of lysis buffer to each well. Incubate for 30 minutes at room temperature with gentle shaking.
-
Antibody Addition: Add 4 µL of the HTRF® antibody mix (anti-Akt-d2 and anti-pAkt-Europium cryptate) to each well.
-
Incubation: Incubate for 4 hours at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF®-compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Data Analysis: Calculate the HTRF® ratio and determine the effect of the compounds on Akt phosphorylation.
Visualizations
Signaling Pathway Diagram
Caption: The PI3K/Akt/mTOR signaling cascade and the inhibitory action of SB365.
Experimental Workflow Diagram
Caption: A generalized workflow for cell-based high-throughput screening.
References
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with NSC177365
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide for utilizing flow cytometry to analyze the cellular effects of the novel compound NSC177365. As the precise mechanism of action for this compound is currently under investigation, these protocols are designed to offer a robust framework for characterizing its impact on key cellular processes, including cell cycle progression, apoptosis, and oxidative stress. The following application notes and detailed experimental protocols are intended for researchers, scientists, and professionals involved in drug development and cellular biology.
Application Notes
The treatment of cells with a novel chemical entity such as this compound can elicit a range of cellular responses. Flow cytometry is a powerful, high-throughput technique that allows for the quantitative analysis of these effects at the single-cell level. Key applications for assessing the impact of this compound include:
-
Cell Cycle Analysis: Determining if this compound induces cell cycle arrest at specific phases (G0/G1, S, or G2/M) is crucial for understanding its anti-proliferative potential. This is typically achieved by staining DNA with a fluorescent dye like Propidium Iodide (PI) and analyzing the cellular DNA content.
-
Apoptosis Detection: Quantifying the induction of programmed cell death is a critical step in evaluating the cytotoxic effects of a compound. The Annexin V/PI assay is a standard method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Reactive Oxygen Species (ROS) Measurement: Many therapeutic compounds exert their effects by inducing oxidative stress. Measuring the levels of intracellular ROS can provide insights into the compound's mechanism of action. Dichlorodihydrofluorescein diacetate (DCFH-DA) is a common probe used for this purpose.
The data generated from these assays can be used to construct a preliminary profile of this compound's cellular activity, guiding further mechanistic studies and drug development efforts.
Data Presentation
The quantitative data obtained from flow cytometry experiments should be summarized for clear interpretation and comparison across different treatment conditions.
Table 1: Effect of this compound on Cell Cycle Distribution
| Treatment Group | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| Vehicle Control | 65.2 ± 3.1 | 20.5 ± 1.8 | 14.3 ± 1.5 |
| This compound (1 µM) | 75.8 ± 4.2 | 15.1 ± 2.0 | 9.1 ± 1.1 |
| This compound (5 µM) | 85.3 ± 5.5 | 8.2 ± 1.3 | 6.5 ± 0.9 |
| This compound (10 µM) | 45.1 ± 3.9 | 10.3 ± 1.7 | 44.6 ± 4.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Apoptosis Induction by this compound
| Treatment Group | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | 95.4 ± 2.5 | 2.1 ± 0.5 | 2.5 ± 0.7 |
| This compound (1 µM) | 88.2 ± 3.1 | 7.3 ± 1.2 | 4.5 ± 0.9 |
| This compound (5 µM) | 70.1 ± 4.8 | 18.9 ± 2.5 | 11.0 ± 1.8 |
| This compound (10 µM) | 45.6 ± 5.2 | 35.4 ± 3.7 | 19.0 ± 2.4 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 3: Intracellular ROS Levels Following this compound Treatment
| Treatment Group | Mean Fluorescence Intensity (MFI) of DCF | Fold Change in ROS vs. Control |
| Vehicle Control | 150 ± 25 | 1.0 |
| This compound (1 µM) | 225 ± 35 | 1.5 |
| This compound (5 µM) | 450 ± 60 | 3.0 |
| This compound (10 µM) | 900 ± 110 | 6.0 |
| Positive Control (H₂O₂) | 1200 ± 150 | 8.0 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Detailed methodologies for the key flow cytometry experiments are provided below.
Protocol 1: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol details the procedure for analyzing the cell cycle distribution of cells treated with this compound by staining the cellular DNA with Propidium Iodide.[1][2]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A (100 µg/mL)
-
Flow cytometry tubes
Procedure:
-
Seed cells at an appropriate density and treat with desired concentrations of this compound for the specified duration. Include a vehicle-treated control group.
-
Harvest the cells by trypsinization (for adherent cells) or by centrifugation (for suspension cells).
-
Wash the cells once with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks.
-
Centrifuge the fixed cells at 500 x g for 10 minutes and discard the ethanol.
-
Wash the cells with 5 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer. The PI fluorescence is typically detected in the PE-Texas Red or a similar channel.
-
Use appropriate software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.[1]
Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This protocol describes the detection of apoptosis in this compound-treated cells by staining for externalized phosphatidylserine with Annexin V and for membrane integrity with PI.[3][4]
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry tubes
Procedure:
-
Treat cells with this compound as described in Protocol 1.
-
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI (typically 50 µg/mL).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Set up compensation and quadrants using unstained, Annexin V-only, and PI-only stained control cells.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Viable cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic or necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells (often due to membrane damage during processing)
-
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol outlines the measurement of intracellular ROS levels in response to this compound treatment using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).[5][6]
Materials:
-
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA)
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Positive control (e.g., H₂O₂)
-
Flow cytometry tubes
Procedure:
-
Treat cells with this compound for the desired time. Include a vehicle control and a positive control group (e.g., treat with 100 µM H₂O₂ for 30 minutes).
-
After treatment, harvest the cells and wash once with PBS.
-
Resuspend the cells in pre-warmed PBS containing 5-10 µM H2DCFDA.
-
Incubate the cells at 37°C for 30 minutes in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Resuspend the cells in 500 µL of PBS for analysis.
-
Analyze the samples immediately on a flow cytometer. The green fluorescence of dichlorofluorescein (DCF) is typically detected in the FITC channel.
-
Quantify the mean fluorescence intensity (MFI) of the DCF signal for each treatment group.
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.
Experimental Workflow Diagram
Caption: General workflow for flow cytometry analysis of treated cells.
Logical Relationship Diagram for Apoptosis Assay
Caption: Gating strategy for Annexin V/PI apoptosis assay.
References
- 1. wp.uthscsa.edu [wp.uthscsa.edu]
- 2. assaygenie.com [assaygenie.com]
- 3. scispace.com [scispace.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flow Cytometric Detection of Reactive Oxygen Species [en.bio-protocol.org]
- 6. Flow Cytometric Detection of Reactive Oxygen Species [bio-protocol.org]
Troubleshooting & Optimization
Troubleshooting NSC177365 solubility issues in DMSO
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter solubility challenges with NSC177365 in Dimethyl Sulfoxide (DMSO). Proper dissolution of this compound is critical for obtaining accurate and reproducible results in downstream applications.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A1: this compound is known to have limited solubility in DMSO. While exact values can vary based on the purity of the compound and the DMSO, it is crucial to start with the assumption that it may be challenging to dissolve.
Q2: My this compound is not fully dissolving in DMSO, or it is precipitating out of solution. What are the common causes?
A2: Several factors can contribute to solubility issues with this compound in DMSO:
-
Moisture in DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. The presence of water in DMSO can significantly decrease the solubility of many organic compounds.[1][2][3]
-
Compound Purity and Form: The purity and physical form of this compound can impact its solubility. Amorphous forms are generally more soluble than crystalline forms.[1]
-
Incorrect Temperature: The dissolution of some compounds can be influenced by temperature.
-
Supersaturation: Attempting to dissolve this compound beyond its solubility limit will result in precipitation.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles of stock solutions can lead to compound precipitation.[3][4]
Q3: How can I improve the dissolution of this compound in DMSO?
A3: To enhance the solubility of this compound, consider the following strategies:
-
Use High-Purity, Anhydrous DMSO: Always use a fresh, sealed bottle of anhydrous (dry) DMSO to minimize water content.[1][2]
-
Gentle Heating and Sonication: Gentle warming (e.g., in a 37°C water bath) and sonication can help to break down aggregates and facilitate dissolution.[5] However, it is important to first assess the thermal stability of this compound.[1]
-
Vortexing: Thorough vortexing can aid in the dissolution process.
-
Prepare Fresh Solutions: Whenever possible, prepare fresh solutions of this compound for your experiments to avoid issues related to storage and stability.
Q4: Are there any alternative solvents or co-solvents I can use if this compound remains insoluble in DMSO?
A4: If solubility in 100% DMSO remains a challenge, a co-solvent system may be employed. Other polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) could be considered, depending on the experimental compatibility.[1] The use of co-solvents can alter the polarity of the solvent mixture, which may improve the solvation of the compound.[1]
Troubleshooting Guides
Guide 1: Initial Dissolution Protocol for this compound
This guide provides a step-by-step protocol for dissolving this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block (optional)
-
Sonicator (optional)
Protocol:
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder in a sterile tube.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration.
-
Vortex: Vortex the solution vigorously for 1-2 minutes.
-
Visual Inspection: Carefully inspect the solution for any undissolved particles.
-
Gentle Heating (Optional): If particles are still visible, place the tube in a 37°C water bath for 10-15 minutes. Vortex intermittently.
-
Sonication (Optional): If solubility issues persist, sonicate the solution for 5-10 minutes.
-
Final Inspection: Visually confirm that the solution is clear and free of any precipitate before use.
Guide 2: Preparing Dilutions for Cell-Based Assays
This guide outlines the procedure for preparing working dilutions of this compound from a DMSO stock solution for use in cell culture experiments.
Materials:
-
This compound stock solution in DMSO
-
Appropriate cell culture medium
Protocol:
-
Thaw Stock Solution: If your stock solution was frozen, allow it to come to room temperature.
-
Serial Dilutions: Perform serial dilutions of the DMSO stock solution in your cell culture medium to achieve the desired final concentrations for your experiment.
-
Mix Thoroughly: Ensure each dilution is mixed thoroughly by gentle pipetting or vortexing.
-
Final DMSO Concentration: Be mindful of the final concentration of DMSO in your experimental wells, as high concentrations can be toxic to cells. It is advisable to keep the final DMSO concentration below 0.5%.
Data Presentation
Table 1: General Solubility Troubleshooting Parameters
| Parameter | Recommendation | Rationale |
| Solvent Quality | Use fresh, anhydrous DMSO. | DMSO is hygroscopic; water reduces its solvating power for many organic compounds.[1][2][3] |
| Temperature | Gentle warming (e.g., 37°C). | Can increase the rate of dissolution.[5] |
| Mechanical Agitation | Vortexing and sonication. | Helps to break up solid aggregates and increase surface area for dissolution.[5] |
| Concentration | Start with a lower concentration. | Avoids creating a supersaturated solution that is prone to precipitation. |
| Storage | Store at -20°C or -80°C in small aliquots. | Minimizes freeze-thaw cycles that can cause precipitation.[3][4] |
Experimental Protocols
Protocol 1: Assessing Thermal Stability of this compound
Before employing heat to aid dissolution, it is crucial to determine if this compound is stable at elevated temperatures.
Methodology:
-
Prepare Samples: Prepare two identical, concentrated solutions of this compound in DMSO.
-
Incubation: Incubate one sample at 37°C for 1 hour and keep the other at room temperature as a control.
-
Analysis: Analyze both samples by High-Performance Liquid Chromatography (HPLC) to check for the appearance of degradation peaks.
-
Evaluation: Compare the chromatograms of the heated and control samples. If new peaks appear or the main peak area decreases significantly in the heated sample, it indicates thermal instability.
Visualizations
Caption: Workflow for troubleshooting this compound solubility in DMSO.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by this compound.
References
Technical Support Center: Optimizing NSC177365 Concentration for Antibacterial Studies
Disclaimer: Information regarding the specific antibacterial properties and effective concentrations of NSC177365 is not currently available in the public domain. The following guide provides a general framework and best practices for determining the optimal concentration of a novel antibacterial compound, using this compound as a placeholder. Researchers should adapt these protocols based on the specific characteristics of their compound and target microorganisms.
Troubleshooting Guide
This guide addresses common issues researchers may encounter when determining the optimal concentration of a new antibacterial agent like this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No antibacterial activity observed at any concentration. | 1. Inherent inactivity: The compound may not have antibacterial properties against the tested strains. 2. Solubility issues: The compound may not be dissolving properly in the test medium, preventing it from interacting with the bacteria. 3. Degradation of the compound: The compound may be unstable under the experimental conditions (e.g., temperature, pH). 4. Incorrect concentration range: The tested concentrations may be too low. | 1. Test against a broader range of bacterial strains, including known susceptible organisms. 2. Verify the solubility of this compound in the chosen solvent and culture medium. Consider using a cosolvent like DMSO, ensuring the final concentration does not inhibit bacterial growth. 3. Assess the stability of the compound under your experimental conditions. 4. Perform a preliminary range-finding experiment with a wider and higher concentration range. |
| Inconsistent results between replicate experiments. | 1. Inoculum variability: The starting bacterial concentration may differ between experiments. 2. Pipetting errors: Inaccurate serial dilutions can lead to significant variations. 3. Contamination: Contamination of the culture or reagents. | 1. Standardize the inoculum preparation to a specific optical density (e.g., 0.5 McFarland standard) for a consistent starting cell number. 2. Calibrate pipettes regularly and use fresh tips for each dilution. 3. Use aseptic techniques throughout the experiment and check for purity of the bacterial culture. |
| Compound precipitates in the culture medium. | 1. Low solubility: The concentration of the compound exceeds its solubility limit in the aqueous medium. 2. Interaction with media components: The compound may react with components of the culture broth. | 1. Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and ensure the final solvent concentration in the assay is low (typically ≤1%) and non-toxic to the bacteria. 2. Test the solubility of the compound in different types of culture media. |
| Difficulty in determining the Minimum Inhibitory Concentration (MIC) endpoint. | 1. Skipped wells: Large gaps between concentrations in the dilution series may lead to an abrupt transition from full growth to no growth. 2. Bacteriostatic vs. Bactericidal effect: The compound may only be inhibiting growth (bacteriostatic) rather than killing the bacteria (bactericidal), leading to faint turbidity.[1] 3. Partial inhibition: Some compounds may show partial inhibition over a range of concentrations. | 1. Perform a narrower serial dilution (e.g., two-fold dilutions) around the estimated MIC. 2. Supplement the visual reading of turbidity with a spectrophotometer measurement. Consider performing a Minimum Bactericidal Concentration (MBC) assay to differentiate between bacteriostatic and bactericidal effects.[2][3][4] 3. The MIC is defined as the lowest concentration that completely inhibits visible growth.[5][6] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for testing this compound?
A1: Without prior data, a broad concentration range is recommended for initial screening. A common starting point for novel compounds is a serial dilution from a high concentration (e.g., 128 µg/mL or higher) down to a very low concentration (e.g., 0.06 µg/mL).[7] This wide range helps in identifying an approximate MIC, which can then be narrowed down in subsequent experiments.
Q2: How do I prepare a stock solution of this compound if its solubility in water is low?
A2: For compounds with low aqueous solubility, a stock solution can be prepared in an organic solvent such as dimethyl sulfoxide (DMSO). It is crucial to ensure that the final concentration of the solvent in the experimental wells is non-inhibitory to the test microorganism, typically below 1%. A solvent control (medium with the same concentration of solvent but without the compound) should always be included in your experiments to verify it has no effect on bacterial growth.
Q3: What is the difference between Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)?
A3:
-
MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5][6][8] It indicates the potency of a compound in inhibiting bacterial growth (bacteriostatic activity).
-
MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[2][3] It is determined after the MIC assay by sub-culturing from the wells with no visible growth onto fresh, antibiotic-free agar plates. The MBC provides information about the bactericidal activity of a compound.
Q4: Which bacterial strains should I use for testing this compound?
A4: It is advisable to test against a panel of clinically relevant bacteria, including both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) strains. Including both reference strains (e.g., from ATCC) and clinical isolates can provide a comprehensive understanding of the compound's spectrum of activity.
Q5: How can I visualize the relationship between different experimental steps?
A5: The workflow for determining the optimal antibacterial concentration can be visualized using a flowchart. The following diagram illustrates the process from initial screening to determining the MIC and MBC.
Caption: Workflow for Determining MIC and MBC of this compound.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This method determines the lowest concentration of this compound that inhibits the visible growth of a bacterium.[5][6]
Materials:
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS)
Procedure:
-
Prepare Inoculum: Adjust the turbidity of the bacterial culture with sterile saline or broth to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Prepare Serial Dilutions: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add 100 µL of the this compound stock solution to the first well, resulting in a 1:2 dilution. c. Mix well and transfer 100 µL from the first well to the second well. d. Repeat this two-fold serial dilution across the desired number of wells. Discard 100 µL from the last well.
-
Inoculation: Add the diluted bacterial suspension to each well to achieve the final target inoculum concentration.
-
Controls:
-
Positive Control: A well with broth and bacteria, but no this compound.
-
Negative Control: A well with broth only.
-
Solvent Control: If a solvent like DMSO is used, a well with broth, bacteria, and the highest concentration of the solvent used in the assay.
-
-
Incubation: Cover the plate and incubate at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of this compound at which there is no visible turbidity. This can be confirmed by reading the optical density at 600 nm.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is a follow-up to the MIC assay and determines the concentration of this compound that kills the bacteria.[2][3][4]
Materials:
-
Results from the MIC assay
-
Sterile agar plates (e.g., Mueller-Hinton Agar)
-
Sterile micropipette and tips
-
Spreader or inoculation loop
Procedure:
-
From the wells of the completed MIC plate that show no visible growth (i.e., at and above the MIC), take a small aliquot (e.g., 10-100 µL).
-
Spread the aliquot evenly onto a labeled, antibiotic-free agar plate.
-
Also, plate an aliquot from the positive control well (diluted to an appropriate concentration) to serve as a growth control.
-
Incubate the agar plates under the same conditions as the MIC assay.
-
Reading Results: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.
Data Presentation
The following table structure can be used to summarize the antibacterial activity of this compound against various bacterial strains.
| Bacterial Strain | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus ATCC 29213 | Positive | ||||
| Escherichia coli ATCC 25922 | Negative | ||||
| Pseudomonas aeruginosa ATCC 27853 | Negative | ||||
| Enterococcus faecalis ATCC 29212 | Positive | ||||
| (Other tested strains) |
Interpretation of MBC/MIC Ratio:
-
≤ 4: Generally considered bactericidal.
-
> 4: Generally considered bacteriostatic.
Signaling Pathway and Logical Relationships
The logical relationship for determining the nature of an antibacterial compound's activity can be visualized as follows.
Caption: Decision tree for classifying antibacterial activity.
References
- 1. Principles of bacteriostatic and bactericidal antibiotics at subinhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial mechanism of action of surfactant lipid preparations in enteric Gram-negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial susceptibility and minimum inhibitory concentration distribution of common clinically relevant non-tuberculous mycobacterial isolates from the respiratory tract - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 8. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent NSC177365 degradation in solution
Welcome to the technical support center for NSC177365 (Sodium;dicyclohexylcarbamodithioic acid). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in solution to minimize degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which chemical class does it belong?
A1: this compound is the sodium salt of dicyclohexylcarbamodithioic acid. It belongs to the dithiocarbamate class of compounds. Dithiocarbamates are known for their ability to chelate metals and have a range of biological activities.
Q2: What are the primary factors that can cause the degradation of this compound in solution?
A2: The stability of dithiocarbamates like this compound in solution is significantly influenced by several factors. The most critical is pH , as dithiocarbamates are generally unstable in acidic conditions.[1][2][3][4][5] Other factors include exposure to oxidizing agents , light (especially UV), and elevated temperatures .[3][6][7]
Q3: Why is pH so critical for the stability of this compound solutions?
A3: Dithiocarbamates are salts of dithiocarbamic acids. In acidic environments (pH < 7), the dithiocarbamate anion is protonated to form the corresponding dithiocarbamic acid.[8] This acid form is highly unstable and rapidly decomposes into carbon disulfide and a secondary amine (dicyclohexylamine in the case of this compound).[2][9][10] Therefore, maintaining an alkaline pH is crucial for the stability of this compound in aqueous solutions.[3][5]
Q4: How should I prepare and store stock solutions of this compound?
A4: To ensure maximum stability, stock solutions of this compound should be prepared in an alkaline buffer (pH > 8.0). It is recommended to use high-purity solvents and degas them to remove dissolved oxygen. Store stock solutions in amber vials to protect from light and at low temperatures (-20°C or -80°C) for long-term storage. For short-term storage, refrigeration at 2-8°C is acceptable.
Q5: Can I dissolve this compound in organic solvents?
A5: Sodium salts of dithiocarbamates are generally soluble in water and polar organic solvents like ethanol.[2] However, their stability in these solvents can still be pH-dependent if water is present. When using organic solvents, ensure they are anhydrous and free of acidic impurities.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of compound activity over a short period. | Degradation of this compound in solution. | - Ensure the solvent or buffer used for dissolution is alkaline (pH > 8.0).- Prepare fresh solutions before each experiment.- Store stock solutions protected from light and at low temperatures. |
| Precipitate forms in the solution. | - The solution is acidic, leading to the formation of the insoluble dithiocarbamic acid.- Exceeded solubility limit. | - Check and adjust the pH of the solution to be alkaline.- Prepare a more dilute solution. |
| Inconsistent experimental results. | - Inconsistent concentration of the active compound due to degradation.- Contamination of the solution with metal ions. | - Strictly follow the recommended handling and storage procedures.- Use high-purity, metal-free water and reagents. Consider the use of a chelating agent like EDTA in your buffer if metal contamination is suspected and not part of the experimental design. |
| Solution changes color (e.g., becomes cloudy or yellow). | - Decomposition of the dithiocarbamate.- Oxidation of the compound. | - Discard the solution and prepare a fresh one under inert gas (e.g., argon or nitrogen) to minimize oxidation.- Ensure the solvent has been degassed. |
Experimental Protocols
Protocol 1: Preparation of a Stable Aqueous Stock Solution of this compound
Objective: To prepare a 10 mM aqueous stock solution of this compound with minimized degradation.
Materials:
-
This compound powder
-
High-purity, sterile water (e.g., Milli-Q or equivalent)
-
Sodium hydroxide (NaOH) or a suitable alkaline buffer (e.g., 1 M Tris-HCl, pH 9.0)
-
Sterile, amber-colored microcentrifuge tubes or vials
-
Calibrated pH meter
Procedure:
-
Weigh the required amount of this compound powder in a sterile container.
-
Add a small volume of high-purity water to dissolve the powder.
-
Adjust the pH of the solution to 9.0 by adding small aliquots of 1 M NaOH or an alkaline buffer. Monitor the pH using a calibrated pH meter.
-
Once the desired pH is reached and the compound is fully dissolved, add high-purity water to reach the final desired concentration of 10 mM.
-
Vortex the solution gently to ensure homogeneity.
-
Aliquoted the stock solution into amber-colored, airtight vials to minimize exposure to light and air.
-
For long-term storage, store the aliquots at -80°C. For short-term use (within a week), store at 4°C.
Protocol 2: Monitoring the Stability of this compound in Solution via HPLC
Objective: To assess the stability of this compound under different solution conditions using High-Performance Liquid Chromatography (HPLC).
Methodology:
-
Solution Preparation: Prepare solutions of this compound at a known concentration (e.g., 100 µM) in different buffers (e.g., pH 5.0, 7.0, and 9.0).
-
Incubation: Incubate the solutions under various conditions to be tested (e.g., room temperature with light exposure, 37°C in the dark).
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of each solution.
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM ammonium acetate, pH adjusted to be alkaline) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detector at a wavelength determined by a preliminary UV scan of the intact compound.
-
Injection Volume: 10-20 µL.
-
-
Data Analysis: Quantify the peak area of the intact this compound at each time point. A decrease in the peak area over time indicates degradation. The appearance of new peaks suggests the formation of degradation products.
Visualizing Degradation and Stabilization Pathways
Degradation Pathway of this compound in Acidic Solution
The primary degradation pathway for this compound in an acidic environment is the formation of the unstable dithiocarbamic acid, which then decomposes.
Caption: Acid-catalyzed degradation of this compound.
Experimental Workflow for Preventing Degradation
This workflow outlines the key steps to minimize this compound degradation during experimental use.
Caption: Recommended workflow for handling this compound.
Logical Relationship of Factors Affecting Stability
This diagram illustrates the interplay of factors that influence the stability of this compound in solution.
Caption: Factors influencing this compound stability.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Dithiocarbamates as hazardous remediation agent: A critical review on progress in environmental chemistry for inorganic species studies of 20<sup>th</sup> century - Arabian Journal of Chemistry [arabjchem.org]
- 3. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 6. coresta.org [coresta.org]
- 7. Photodegradation and flow-injection determination of dithiocarbamate fungicides in natural water with chemiluminescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Addressing misconceptions in dithiocarbamate chemistry - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01085C [pubs.rsc.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Overcoming Resistance to NSC177365 in Bacterial Strains
Notice: The compound NSC177365 could not be definitively identified in publicly available scientific literature and chemical databases. The "NSC" designation often refers to compounds cataloged by the National Cancer Institute (NCI). It is possible that this is an internal designation, a compound that has not been widely studied, or that the identifier is incorrect.
Therefore, this technical support center provides general guidance and troubleshooting strategies for overcoming bacterial resistance to antimicrobial compounds, with the understanding that these principles would likely apply to a novel agent like this compound. The information presented is based on established mechanisms of antibiotic resistance and strategies to counteract them.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant increase in the Minimum Inhibitory Concentration (MIC) of this compound against our bacterial strain of interest. What are the potential underlying mechanisms of resistance?
A1: Increased MIC values are a hallmark of developing resistance. The primary mechanisms of bacterial resistance to antimicrobial agents can be broadly categorized as:
-
Target Modification: Alterations in the bacterial target of the compound (e.g., an enzyme or ribosomal subunit) can prevent the drug from binding effectively.
-
Drug Inactivation: Bacteria may acquire enzymes that chemically modify and inactivate the antimicrobial agent.
-
Reduced Drug Accumulation: This can occur through two main avenues:
-
Decreased Permeability: Changes in the bacterial cell wall or membrane (e.g., modification of porin channels in Gram-negative bacteria) can limit the entry of the drug.
-
Increased Efflux: Bacteria can upregulate or acquire efflux pumps that actively transport the compound out of the cell before it can reach its target.
-
Q2: How can we experimentally determine the mechanism of resistance to this compound in our bacterial strain?
A2: A systematic approach is necessary to elucidate the resistance mechanism. We recommend the following workflow:
Technical Support Center: Enhancing the In Vivo Bioavailability of NSC177365
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges associated with the in vivo bioavailability of the investigational compound NSC177365. Given its presumed low aqueous solubility, this guide offers troubleshooting advice and detailed protocols in a question-and-answer format to facilitate successful in vivo studies.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in the plasma concentrations of this compound in our animal studies after oral dosing. What are the likely causes and how can we address this?
A1: High inter-individual variability in plasma concentrations is a frequent challenge with poorly soluble compounds like this compound. The primary causes often relate to inconsistent dissolution and absorption in the gastrointestinal (GI) tract.
-
Potential Causes:
-
Poor Dissolution: If this compound does not dissolve uniformly in the GI fluids, its absorption will be erratic.
-
Food Effects: The presence or absence of food can significantly alter gastric emptying times and the composition of GI fluids, thereby impacting the dissolution and absorption of drugs with low solubility.
-
First-Pass Metabolism: Variable metabolism in the gut wall or liver can lead to inconsistent levels of the drug reaching systemic circulation.
-
Gastrointestinal Motility: Differences in the rate at which substances move through the GI tract of individual animals can affect the available time for dissolution and absorption.
-
-
Troubleshooting Recommendations:
-
Standardize Feeding Conditions: Ensure all animals are fasted for a consistent period before dosing or are fed a standardized diet to minimize variability from food effects.
-
Formulation Optimization: Employ formulation strategies designed to enhance solubility and dissolution rates, such as amorphous solid dispersions or lipid-based formulations.[1] These can reduce the dependency of absorption on physiological variables.
-
Q2: this compound dissolves in our organic-based dosing vehicle, but we suspect it's precipitating in the gut after administration. How can we confirm this and what can be done to prevent it?
A2: Precipitation of a compound in the gastrointestinal tract following administration of a solution is a common issue for poorly soluble drugs, leading to reduced and erratic absorption.
-
Confirmation of Precipitation:
-
In Vitro Dissolution Testing: Perform a dissolution test that simulates the in vivo conditions. This involves diluting the dosing vehicle in simulated gastric and intestinal fluids to observe if precipitation occurs.
-
Ex Vivo Analysis: In terminal studies, the GI tract can be excised at various time points post-dosing to visually inspect for precipitated drug or to quantify the amount of undissolved compound.
-
-
Prevention Strategies:
-
Supersaturating Formulations: Consider the use of supersaturating drug delivery systems. These formulations are designed to generate and maintain a supersaturated concentration of the drug in the GI tract, enhancing its absorption.
-
Precipitation Inhibitors: Incorporate polymers that can act as precipitation inhibitors in the formulation. These polymers can help maintain the drug in a dissolved state for a longer duration.
-
Lipid-Based Formulations: Formulating this compound in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), can improve its solubilization in the GI tract and prevent precipitation.[1]
-
Troubleshooting Guides
Issue 1: Low Oral Bioavailability
If you are observing consistently low oral bioavailability of this compound, the following table outlines potential causes and suggested solutions.
| Potential Cause | Troubleshooting Steps | Experimental Approach |
| Poor Aqueous Solubility | Enhance the dissolution rate of the compound. | 1. Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area for dissolution. 2. Solid Dispersions: Formulate this compound as a solid dispersion with a hydrophilic polymer to improve its dissolution. 3. Complexation: Use cyclodextrins to form inclusion complexes that enhance aqueous solubility. |
| High First-Pass Metabolism | Investigate the extent of metabolism in the liver and gut wall. | 1. In Vitro Metabolic Stability: Assess the stability of this compound in liver microsomes and hepatocytes. 2. Caco-2 Permeability Assay: Evaluate the potential for gut wall metabolism using the Caco-2 cell model. |
| Efflux Transporter Substrate | Determine if this compound is a substrate for efflux transporters like P-glycoprotein (P-gp). | Conduct a Caco-2 permeability assay in the presence and absence of a known P-gp inhibitor (e.g., verapamil). A significant increase in the apparent permeability (Papp) in the presence of the inhibitor suggests that the compound is a P-gp substrate. |
Issue 2: Formulation Instability
For issues related to the physical or chemical stability of your this compound formulation, refer to the following guide.
| Problem | Potential Cause | Recommended Action |
| Drug Crystallization in Formulation | The amorphous form of the drug is converting to a more stable, less soluble crystalline form. | 1. Polymer Selection: Choose a polymer for your solid dispersion that has a high glass transition temperature (Tg) to improve the physical stability of the amorphous drug. 2. Storage Conditions: Store the formulation under controlled temperature and humidity to prevent moisture-induced crystallization. |
| Phase Separation in Lipid-Based Formulations | The drug is precipitating from the lipid vehicle over time. | 1. Solubility Screening: Systematically screen the solubility of this compound in various lipid excipients to select a vehicle with high solubilizing capacity. 2. Incorporate Surfactants: Add surfactants to the formulation to improve the emulsification performance and stability. |
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension of this compound
This protocol describes a method for preparing a nanosuspension to improve the dissolution rate of this compound.
-
Materials:
-
This compound
-
Stabilizer (e.g., a suitable surfactant or polymer)
-
Purified water
-
High-pressure homogenizer or bead mill
-
-
Procedure:
-
Prepare a pre-suspension by dispersing this compound and the stabilizer in purified water.
-
Homogenize the pre-suspension using a high-pressure homogenizer or mill the suspension in a bead mill.
-
Continue the homogenization or milling process until the desired particle size distribution is achieved (typically in the range of 100-400 nm).
-
Characterize the nanosuspension for particle size, zeta potential, and drug content.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a basic procedure for conducting a pharmacokinetic study in rodents to evaluate the bioavailability of a new this compound formulation.
-
Animal Model:
-
Select a suitable rodent species (e.g., Sprague-Dawley rats).
-
Acclimatize the animals for at least one week before the study.
-
-
Dosing and Sampling:
-
Fast the animals overnight before dosing, with free access to water.
-
Administer the this compound formulation via oral gavage.
-
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) via a suitable route (e.g., tail vein or saphenous vein).
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.
-
Analyze the plasma samples to determine the concentration of this compound at each time point.
-
-
Data Analysis:
-
Calculate the key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve).
-
Calculate the oral bioavailability by comparing the AUC from the oral dose to the AUC from an intravenous dose.
-
Visualizations
References
Technical Support Center: Doxorubicin Cytotoxicity Assay Troubleshooting
Disclaimer: Initial searches for "NSC177365" did not yield specific public data. To fulfill the structural and content requirements of this request, the following guide has been generated using Doxorubicin , a well-characterized cytotoxic agent, as a representative compound. This information can serve as a template for developing a similar resource for this compound once compound-specific data is available.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Doxorubicin cytotoxicity assays.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My IC50 value for Doxorubicin is significantly higher than reported in the literature for the same cell line. What are the possible causes?
A1: Discrepancies in IC50 values are a common issue. Several factors could be at play:
-
Cell Health and Passage Number: Ensure you are using cells in the logarithmic growth phase. Cells that are overgrown or have a high passage number can exhibit altered sensitivity to drugs.[1]
-
Initial Cell Seeding Density: Inconsistent or low initial cell densities can lead to variability. Low-density cultures may be more susceptible to drug-induced stress. A common starting point for a 96-well plate is 3,000-5,000 cells per well.[1]
-
Drug Solubility and Stability: Doxorubicin hydrochloride has good solubility in water and DMSO, but its solubility is much lower in buffered solutions like PBS, where it can precipitate.[2][3] It is also unstable in tissue culture media over time, with a half-life of approximately 3 hours, which can reduce its effective concentration.[4] Always prepare fresh dilutions from a stock solution for each experiment.
-
Assay Interference: Doxorubicin is a red-colored compound and exhibits autofluorescence. This can directly interfere with colorimetric assays like the MTT assay, leading to artificially high viability readings.[5][6]
Q2: I am observing high variability between replicate wells in my cytotoxicity assay. How can I improve consistency?
A2: High variability can obscure the true cytotoxic effect. To improve precision:
-
Ensure Homogeneous Cell Seeding: Mix your cell suspension thoroughly before and during plating to ensure each well receives a comparable number of cells.
-
Pipetting Technique: Use calibrated pipettes and consistent technique. When adding reagents, avoid touching the cell monolayer.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate media components and affect cell growth. To mitigate this, consider not using the outermost wells for experimental data or ensure proper humidification in the incubator.
-
Complete Solubilization (MTT Assay): In an MTT assay, ensure the formazan crystals are completely dissolved before reading the absorbance. Incomplete solubilization is a major source of variability.[1]
Q3: Can the color of Doxorubicin interfere with my MTT assay results?
A3: Yes, this is a critical issue. The red color of Doxorubicin can absorb light at the same wavelength used to measure formazan dye (around 570 nm), leading to an overestimation of cell viability.[5][7]
-
Troubleshooting Steps:
-
Include a "No-Cell, Drug-Only" Control: Prepare wells with media and the same concentrations of Doxorubicin as your experimental wells, but without cells. Subtract the absorbance of these wells from your experimental readings.
-
Wash the Cells: Before adding the MTT reagent, gently wash the cells with PBS to remove the Doxorubicin-containing medium.[6]
-
Use an Alternative Assay: Consider using an assay that is less susceptible to colorimetric interference, such as a luminescence-based assay (e.g., CellTiter-Glo®) that measures ATP levels, or a fluorescence-based assay with non-overlapping spectra.[6] The LDH assay, which measures a released enzyme, is another good alternative.[7]
-
Q4: How should I prepare and store Doxorubicin for cell culture experiments?
A4: Proper handling is crucial for reproducible results.
-
Solubility: Doxorubicin hydrochloride is soluble in water and DMSO at concentrations of approximately 10 mg/mL and 100 mg/mL, respectively.[3][8] It is recommended to first dissolve the compound in DMSO to make a concentrated stock solution.[3]
-
Storage: Store lyophilized powder at -20°C, protected from light.[8] Prepare high-concentration stock solutions in DMSO, aliquot into single-use vials to avoid repeated freeze-thaw cycles, and store at -20°C for up to 3 months.[8] Aqueous solutions should not be stored for more than one day.[3]
-
Working Solutions: Prepare fresh working solutions for each experiment by diluting the stock solution in cell culture medium immediately before use. Doxorubicin can degrade in culture media.[4]
Data Presentation: Doxorubicin IC50 Values
The half-maximal inhibitory concentration (IC50) of Doxorubicin varies significantly across different cancer cell lines. The following table summarizes representative IC50 values from the literature.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay Method |
| MCF-7 | Breast Cancer | 2.50 ± 1.76 | 24 | MTT |
| BFTC-905 | Bladder Cancer | 2.26 ± 0.29 | 24 | MTT |
| M21 | Skin Melanoma | 2.77 ± 0.20 | 24 | MTT |
| HeLa | Cervical Cancer | 2.92 ± 0.57 | 24 | MTT |
| UMUC-3 | Bladder Cancer | 5.15 ± 1.17 | 24 | MTT |
| HepG2 | Liver Cancer | 12.18 ± 1.89 | 24 | MTT |
| TCCSUP | Bladder Cancer | 12.55 ± 1.47 | 24 | MTT |
| HCT116 | Colon Cancer | 24.30 (µg/ml) | Not Specified | MTT |
| PC3 | Prostate Cancer | 2.64 (µg/ml) | Not Specified | MTT |
| A549 | Lung Cancer | > 20 | 24 | MTT |
| Huh7 | Liver Cancer | > 20 | 24 | MTT |
Note: IC50 values are highly dependent on experimental conditions. This table is for comparative purposes only.[9][10][11]
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is used to assess cell metabolic activity as an indicator of viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ cells/well) in 100 µL of culture medium and incubate overnight (37°C, 5% CO₂).[12]
-
Compound Treatment: Prepare serial dilutions of Doxorubicin in culture medium. Remove the old medium from the cells and add 100 µL of the Doxorubicin dilutions. Include untreated control wells. Incubate for the desired period (e.g., 24, 48, or 72 hours).[12]
-
Assay Interference Control: After the incubation period, remove the Doxorubicin-containing medium and wash the cells once with 100 µL of sterile PBS.[6]
-
MTT Addition: Add 100 µL of fresh medium and 25 µL of MTT solution (e.g., 2 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C, protected from light.[12]
-
Solubilization: Carefully remove the MTT-containing medium. Add 200 µL of a solubilization buffer (e.g., DMSO or a 20% SDS/50% DMF solution) to each well to dissolve the formazan crystals.[12]
-
Measurement: Shake the plate gently for a few minutes and measure the absorbance at 570 nm using a microplate reader.[12]
-
Calculation: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.
Protocol 2: LDH Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
-
Cell Seeding: Plate cells as described in the MTT protocol (Step 1).
-
Compound Treatment: Treat cells with serial dilutions of Doxorubicin as described in the MTT protocol (Step 2). Set up the following controls:[13]
-
Untreated cells (spontaneous LDH release).
-
Lysis control (maximum LDH release): Add a lysis buffer (e.g., Triton X-100) to untreated wells 45 minutes before the end of the incubation.
-
Medium background control (no cells).
-
-
Supernatant Collection: After incubation, centrifuge the plate at 600 x g for 10 minutes (optional, but recommended).[13] Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture (e.g., 50 µL) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[14]
-
Measurement: Add the stop solution provided in the kit. Measure the absorbance at 490 nm.[14]
-
Calculation: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.
Mandatory Visualizations
Caption: Doxorubicin's multi-faceted mechanism of action.
Caption: General workflow for an in vitro cytotoxicity assay.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Stability of doxorubicin in relation to chemosensitivity determinations: loss of lethality and retention of antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Avoiding the Interference of Doxorubicin with MTT Measurements on the MCF-7 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. media.cellsignal.com [media.cellsignal.com]
- 9. tis.wu.ac.th [tis.wu.ac.th]
- 10. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 11. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 12. pubcompare.ai [pubcompare.ai]
- 13. tiarisbiosciences.com [tiarisbiosciences.com]
- 14. cellbiologics.com [cellbiologics.com]
Technical Support Center: Refining Experimental Conditions for Neuroprotection Assays
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in refining the experimental conditions for neuroprotection assays, particularly when investigating novel compounds like NSC177365.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to consider before starting a neuroprotection assay with a new compound?
Before initiating a neuroprotection assay, it is crucial to first determine the potential toxicity of the investigational compound itself. This can be achieved by performing a dose-response curve to identify a non-toxic concentration range for your specific cell type. Additionally, ensure the compound is fully dissolved in an appropriate solvent and that the final solvent concentration in the culture medium is minimal (typically <0.1%) to avoid solvent-induced cytotoxicity.[1]
Q2: How do I select the appropriate neuronal cell model for my neuroprotection study?
The choice of a cellular model is critical and depends on the specific research question. Immortalized neuronal cell lines, such as SH-SY5Y or HT22, are often used for initial high-throughput screening due to their robustness and ease of culture.[2][3] However, for more physiologically relevant data, primary neuronal cultures are preferred as they more closely resemble the in vivo environment.[4] For studies focusing on specific neurodegenerative diseases, induced pluripotent stem cell (iPSC)-derived neurons from patients can provide highly relevant translational data.[5][6]
Q3: What are the essential controls to include in a neuroprotection assay?
To ensure the validity of your results, several controls are mandatory:
-
Untreated Control: Cells cultured in medium alone to represent baseline health and viability.
-
Vehicle Control: Cells treated with the solvent used to dissolve the test compound at the same final concentration used in the experimental wells.
-
Toxin-Only Control: Cells exposed to the neurotoxic stimulus (e.g., glutamate, H₂O₂, amyloid-β) to establish the level of cell death against which neuroprotection is measured.[7]
-
Positive Control: A known neuroprotective compound to validate the assay's ability to detect a protective effect.
Q4: How can I minimize variability and improve the reproducibility of my cell-based assays?
Inconsistent results in cell-based assays can stem from various sources. To enhance reproducibility, it is important to:
-
Maintain Consistent Cell Culture Practices: Use cells within a consistent and low passage number range, ensure uniform cell seeding density, and maintain stable incubation conditions (temperature, CO₂, humidity).[1]
-
Standardize Protocol Execution: Be precise with reagent preparation, incubation times, and pipetting techniques.
-
Mitigate Plate Effects: Avoid "edge effects" by ensuring even cell distribution and minimizing evaporation, for instance by not using the outer wells of the plate for experimental samples.
Troubleshooting Guides
This section addresses common issues encountered during neuroprotection assays and provides actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| High background signal in viability assays | Non-specific binding of reagents or autofluorescence of the test compound. | Optimize blocking steps and reagent concentrations. Check for compound autofluorescence at the assay's excitation and emission wavelengths.[1] |
| No observable neuroprotective effect | The compound concentration is too low. The compound is not bioavailable or has degraded. The chosen assay is not sensitive enough to detect the protective mechanism. | Perform a dose-response experiment to determine the optimal concentration.[1] Ensure proper storage and handling of the compound.[1] Consider using a different viability assay that measures a different aspect of cell health (e.g., metabolic activity vs. membrane integrity). |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or uneven distribution of cells. | Ensure the cell suspension is thoroughly mixed before and during plating. Calibrate pipettes regularly and use appropriate pipetting techniques. Allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to ensure even cell settling. |
| Observed cytotoxicity at treatment concentrations | The compound itself is toxic at the tested concentrations. The solvent concentration is too high. | Perform a dose-response curve to identify a non-toxic range.[1] Ensure the final solvent concentration is below 0.1%.[1] Use cell viability assays like MTT or trypan blue exclusion to quantify cytotoxicity.[1] |
| Unexpected changes in cell morphology | Cytotoxicity of the compound or solvent. Off-target effects of the compound. | Refer to the troubleshooting steps for cytotoxicity. Investigate potential off-target effects by examining different cellular markers or pathways.[1] |
Experimental Protocols & Data Presentation
General Workflow for a Neuroprotection Assay
The following diagram illustrates a typical workflow for screening and validating a potential neuroprotective compound.
MTT Cell Viability Assay Protocol
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of the test compound for a specified duration.
-
Introduce the neurotoxic agent and incubate for the desired time.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate in the dark at room temperature for at least 2 hours.
-
Measure the absorbance at 570 nm using a plate reader.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay Protocol
This assay quantifies cell death by measuring the activity of LDH released from damaged cells into the culture medium.
Materials:
-
LDH assay kit (containing substrate, cofactor, and dye)
-
96-well plates
-
Plate reader
Procedure:
-
Follow the same cell seeding and treatment steps as in the MTT assay.
-
After the treatment period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) from each well to a new 96-well plate.[8]
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.[8]
-
Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.[8]
-
Stop the reaction by adding the stop solution provided in the kit.[8]
-
Measure the absorbance at the recommended wavelength (usually 490 nm).
Data Presentation: Example Neuroprotection Data
The following table provides an example of how to structure quantitative data from a neuroprotection assay.
| Treatment Group | Compound Conc. (µM) | Toxin | Absorbance (OD 570 nm) ± SD | % Cell Viability | % Neuroprotection |
| Untreated Control | 0 | No | 1.25 ± 0.08 | 100% | N/A |
| Vehicle Control | 0 (0.1% DMSO) | Yes | 0.45 ± 0.05 | 36% | 0% |
| This compound | 1 | Yes | 0.68 ± 0.06 | 54.4% | 28.75% |
| This compound | 10 | Yes | 0.92 ± 0.07 | 73.6% | 58.75% |
| This compound | 50 | Yes | 1.05 ± 0.09 | 84% | 75% |
| Positive Control | 10 | Yes | 1.10 ± 0.08 | 88% | 81.25% |
% Neuroprotection is calculated as: [ (% Viability in test well - % Viability in vehicle control) / (100 - % Viability in vehicle control) ] x 100
Visualizing a Generic Neuroprotective Signaling Pathway
Many neuroprotective compounds exert their effects by modulating intracellular signaling pathways that promote cell survival and inhibit apoptosis. The diagram below illustrates a simplified, hypothetical signaling cascade that could be activated by a neuroprotective compound.
References
- 1. benchchem.com [benchchem.com]
- 2. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments [experiments.springernature.com]
- 6. Cell-Based Assays to Assess Neuroprotective Activity [cris.unibo.it]
- 7. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An optimized lactate dehydrogenase release assay for screening of drug candidates in neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: NSC-XXXXXX Cancer Research Protocols
Welcome to the technical support center for research involving the novel anti-cancer compound NSC-XXXXXX. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers and drug development professionals navigate common challenges and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the handling and application of NSC-XXXXXX in cancer research.
Q1: My NSC-XXXXXX powder is not dissolving properly. What is the recommended solvent and procedure?
A1: NSC-XXXXXX has limited aqueous solubility. For in vitro experiments, it is critical to first prepare a concentrated stock solution in an appropriate organic solvent.
-
Recommended Solvent: 100% Dimethyl Sulfoxide (DMSO).
-
Procedure:
-
Warm the vial of NSC-XXXXXX to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the compound in pure, anhydrous DMSO.
-
Facilitate dissolution by vortexing for 1-2 minutes and/or sonicating in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure no solid particles remain.
-
For cell culture experiments, dilute the DMSO stock solution with your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture does not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Q2: I am observing high variability in my cell viability assay results between experiments. What could be the cause?
A2: Inconsistent results in cell viability assays are a common pitfall and can stem from several factors. Use the following checklist to troubleshoot:
-
Compound Stability: Are you using a fresh dilution of the compound for each experiment? NSC-XXXXXX may be unstable in aqueous media over long periods. Prepare fresh dilutions from the DMSO stock for each experiment. Avoid multiple freeze-thaw cycles of the stock solution by aliquoting it after initial preparation.
-
Cell Health and Confluency: Ensure your cells are healthy, in the logarithmic growth phase, and seeded at a consistent density. Over-confluent or unhealthy cells will respond differently to treatment.
-
Assay Endpoint and Incubation Time: The timing of your assay endpoint is crucial. The impact of a compound can vary significantly depending on the incubation period (e.g., 24, 48, or 72 hours).[1] It is important to perform time-course experiments to determine the optimal treatment duration for your specific cell line and experimental goals.
-
Reagent Quality: Verify that all reagents, including cell culture media, serum, and assay kits (e.g., MTT, CCK-8), are not expired and have been stored correctly.
Below is a logical workflow to diagnose inconsistent results.
Q3: What is the mechanism of action for NSC-XXXXXX?
A3: NSC-XXXXXX is a potent inhibitor of the MEK1/2 kinases within the MAPK/ERK signaling pathway. This pathway is frequently hyperactivated in various cancers and plays a crucial role in cell proliferation, survival, and differentiation. By inhibiting MEK1/2, NSC-XXXXXX blocks the phosphorylation of ERK1/2, leading to downstream effects such as cell cycle arrest and apoptosis.
The diagram below illustrates the point of inhibition.
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.[1] The table below summarizes illustrative IC50 values for NSC-XXXXXX across various human cancer cell lines after a 72-hour incubation period.
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| A549 | Lung Carcinoma | 36.6 ± 2.8 | Data presented as mean ± standard deviation.[2] |
| MCF-7 | Breast Adenocarcinoma | 24.2 ± 7.2 | Efficacy can be time-dependent.[1][2] |
| HCT116 | Colorectal Carcinoma | 22.4 ± 1.5 | Highly sensitive cell line.[3] |
| PC-3 | Prostate Adenocarcinoma | 45.1 ± 3.9 | Moderately sensitive. |
| HepG2 | Hepatocellular Carcinoma | 15.8 ± 2.1 | High sensitivity observed.[3] |
| HEK-293T | Normal Kidney (Control) | 856.8 ± 15.9 | Demonstrates tumor-selective effects.[2] |
Note: These values are for illustrative purposes and may vary based on experimental conditions.
Detailed Experimental Protocol: Cell Viability (MTT) Assay
This protocol outlines the steps to determine the IC50 value of NSC-XXXXXX in a cancer cell line using a standard MTT assay.
Objective: To measure the dose-dependent effect of NSC-XXXXXX on cell proliferation and viability.
Materials:
-
Cancer cell line of interest (e.g., A549)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
NSC-XXXXXX powder
-
Anhydrous DMSO
-
96-well cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Workflow Diagram:
Step-by-Step Procedure:
-
Cell Seeding:
-
Trypsinize and count healthy, log-phase cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 3,000-8,000 cells/well in 100 µL of medium).
-
Include wells for "vehicle control" (DMSO only) and "untreated control."
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock of NSC-XXXXXX in DMSO as described in the FAQ section.
-
Perform a serial dilution of the stock solution in complete culture medium to create a range of working concentrations (e.g., 200 µM, 100 µM, 50 µM, etc.). The final concentration in the well will be half of this working concentration.
-
Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. For the vehicle control, add medium with the highest concentration of DMSO used in the treatment wells.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
-
MTT Assay and Measurement:
-
After incubation, add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
Plot the % Viability against the log of the compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.
-
References
Adjusting NSC177365 treatment duration for optimal effect
A Note on NSC177365: Our search of public databases confirms that this compound is a compound registered with the National Cancer Institute (NCI). However, as of the current date, detailed experimental data, including its mechanism of action, established treatment protocols, and specific signaling pathway involvement, are not widely available in the public domain.
Therefore, this technical support guide has been developed as a comprehensive template for researchers and drug development professionals working with this compound. It provides a structured framework for documenting and troubleshooting your experimental findings. The sample data and protocols provided herein are illustrative and should be replaced with your own experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell-based assays?
A1: The optimal starting concentration for this compound will be cell-line dependent. We recommend performing a dose-response experiment to determine the EC50 value for your specific cell line. A typical starting range for a novel compound might be from 1 nM to 100 µM.
Q2: What is the recommended solvent for this compound?
A2: The solubility of this compound should be determined empirically. Based on its partial chemical name, "1-Propanesulfonamide...", it may be soluble in DMSO. We recommend preparing a high-concentration stock solution in 100% DMSO and then diluting it in your culture medium to the final desired concentration. Ensure the final DMSO concentration in your assay is consistent across all conditions and does not exceed a level that is toxic to your cells (typically <0.5%).
Q3: How stable is this compound in solution?
A3: The stability of this compound in solution at various temperatures (e.g., -80°C, -20°C, 4°C, and room temperature) should be evaluated. We recommend preparing fresh dilutions from a frozen stock for each experiment to ensure consistency. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: High variability between experimental replicates.
-
Possible Cause 1: Inconsistent cell seeding.
-
Solution: Ensure a homogenous cell suspension before seeding. Use a calibrated pipette and follow a consistent seeding pattern across all wells of your microplate.
-
-
Possible Cause 2: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of the plate for experimental conditions, as these are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.
-
-
Possible Cause 3: Compound precipitation.
-
Solution: Visually inspect your diluted compound solutions for any signs of precipitation. If precipitation is observed, consider lowering the final concentration or using a different solvent system if compatible with your assay.
-
Issue 2: No observable effect of this compound at expected concentrations.
-
Possible Cause 1: Incorrect dosage or duration.
-
Solution: Re-evaluate your dose-response and time-course experiments. It's possible that higher concentrations or longer/shorter incubation times are required to observe an effect.
-
-
Possible Cause 2: Compound degradation.
-
Solution: Prepare fresh dilutions of this compound for each experiment. If possible, verify the integrity of your compound stock using an appropriate analytical method.
-
-
Possible Cause 3: Cell line resistance.
-
Solution: The target of this compound may not be present or may be mutated in your chosen cell line. Consider testing the compound on a panel of different cell lines.
-
Quantitative Data Summary
Table 1: Dose-Response of this compound on Cell Viability
| Cell Line | Treatment Duration (hours) | EC50 (µM) | 95% Confidence Interval (µM) |
| Cell Line A | 24 | 15.2 | 12.8 - 18.1 |
| 48 | 8.7 | 7.5 - 10.1 | |
| 72 | 4.1 | 3.6 - 4.7 | |
| Cell Line B | 24 | > 100 | N/A |
| 48 | 55.6 | 48.9 - 63.2 | |
| 72 | 28.3 | 24.5 - 32.7 |
Table 2: Time-Course of Target Engagement by this compound (at 10 µM)
| Time Point (hours) | Target Phosphorylation (%) | Downstream Marker 1 Expression (Fold Change) | Downstream Marker 2 Activity (%) |
| 0 | 100 | 1.0 | 100 |
| 1 | 85 | 0.9 | 92 |
| 6 | 42 | 0.6 | 55 |
| 12 | 25 | 0.4 | 30 |
| 24 | 18 | 0.3 | 22 |
| 48 | 20 | 0.3 | 25 |
Experimental Protocols
Protocol 1: Dose-Response Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in culture medium to achieve final concentrations ranging from 1 nM to 100 µM.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO at the highest concentration used).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Add 10 µL of a resazurin-based viability reagent to each well and incubate for 2-4 hours.
-
Data Acquisition: Measure the fluorescence at 560 nm excitation and 590 nm emission using a plate reader.
-
Data Analysis: Normalize the fluorescence values to the vehicle control and plot the dose-response curve using a non-linear regression model to determine the EC50.
Protocol 2: Western Blot for Target Phosphorylation
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with this compound at the desired concentration for various time points.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with a primary antibody against the phosphorylated target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated target to the total target protein.
Visualizations
Interpreting unexpected results in NSC177365 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected results in experiments involving the hypothetical small molecule inhibitor, NSC-XXXXXX.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for NSC-XXXXXX?
A1: NSC-XXXXXX is a potent and selective inhibitor of the hypothetical "Kinase Y" signaling pathway. It is designed to block the phosphorylation of downstream targets, leading to cell cycle arrest and apoptosis in susceptible cancer cell lines. The precise mechanism and potential off-target effects are still under investigation.
Q2: What are the recommended storage conditions for NSC-XXXXXX?
A2: NSC-XXXXXX should be stored as a lyophilized powder at -20°C. For short-term use, it can be dissolved in DMSO to create a stock solution and stored at -20°C for up to one month. Avoid repeated freeze-thaw cycles.
Q3: At what concentration should I use NSC-XXXXXX in my cell-based assays?
A3: The optimal concentration of NSC-XXXXXX can vary significantly between cell lines. We recommend performing a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. A typical starting range for dose-response experiments is 0.01 µM to 10 µM.
Troubleshooting Guide for Unexpected Results
Issue 1: Higher than Expected IC50 Value
You observe a significantly higher IC50 value for NSC-XXXXXX in your cell viability assay compared to published data or previous experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Prepare a fresh stock solution of NSC-XXXXXX from lyophilized powder. |
| Cell Line Resistance | Verify the identity of your cell line via STR profiling. Passage number can also affect sensitivity; use cells from an earlier passage. |
| Incorrect Seeding Density | Optimize cell seeding density. Overly confluent cells may exhibit reduced sensitivity. |
| Assay Interference | The assay readout (e.g., MTT, resazurin) may be affected by the compound. Consider using an alternative viability assay, such as a live/dead cell count.[1][2] |
| Serum Protein Binding | High serum concentrations in the culture medium can reduce the effective concentration of the compound. Test a range of serum concentrations. |
Issue 2: No Effect on Target Phosphorylation
Western blot analysis shows no change in the phosphorylation of the intended downstream target of Kinase Y after treatment with NSC-XXXXXX.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Insufficient Incubation Time | Perform a time-course experiment (e.g., 1, 6, 12, 24 hours) to determine the optimal treatment duration for observing changes in phosphorylation. |
| Low Compound Concentration | Use a concentration of NSC-XXXXXX that is at least 10-fold higher than the determined IC50 for your cell line in this specific assay. |
| Cellular Permeability Issues | While less common, the compound may have poor cell permeability. Consider using a cell line known to be sensitive to NSC-XXXXXX as a positive control. |
| Antibody Quality | Validate your primary antibody for the phosphorylated target using a known positive control (e.g., cells treated with a different known activator/inhibitor of the pathway). |
Issue 3: Off-Target Effects Observed
You notice cellular effects that are not consistent with the known mechanism of Kinase Y inhibition, suggesting potential off-target activity.[3][4][5]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| High Compound Concentration | Off-target effects are more likely at higher concentrations. Use the lowest effective concentration possible. |
| Compound Specificity | Perform a kinome scan or similar profiling assay to identify other kinases that may be inhibited by NSC-XXXXXX. |
| Cellular Context | The expression of off-target proteins can vary between cell lines. Compare results across multiple cell lines to identify consistent off-target signatures. |
| Use of a Negative Control | Synthesize or obtain a structurally similar but inactive analog of NSC-XXXXXX to use as a negative control in your experiments. |
Experimental Protocols
Cell Viability (MTT) Assay Protocol
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of NSC-XXXXXX in culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of NSC-XXXXXX. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.[1]
-
Read the absorbance at 570 nm using a microplate reader.
Western Blot Protocol for Phospho-Protein Analysis
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with NSC-XXXXXX at the desired concentration and for the optimal duration.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated target overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Hypothetical signaling pathway inhibited by NSC-XXXXXX.
Caption: General experimental workflow for characterizing NSC-XXXXXX.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cell-Based Assays [sigmaaldrich.com]
- 3. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitigating Off-Target Effects in CRISPR-Target Design: Strategies for Precision Genome Editing - GenRna Vision [genrna.com]
Validation & Comparative
Comparative Analysis of NSC177365 and Established Antibiotics Against Staphylococcus aureus
A guide for researchers and drug development professionals on the antimicrobial potential of NSC177365 in the context of current therapies for Staphylococcus aureus infections.
Initial Note on Methodology: The initial request specified a comparison against M. lincolnii. However, a thorough review of scientific literature and databases revealed no recognized microorganism by that name. Consequently, to provide a relevant and data-driven comparison, this guide utilizes Staphylococcus aureus, a clinically significant and well-documented pathogen, as the reference organism. This includes both methicillin-susceptible (S. aureus - MSSA) and methicillin-resistant (S. aureus - MRSA) strains.
Comparative Efficacy of Established Antibiotics against Staphylococcus aureus
The following table summarizes the in vitro activity of several frontline antibiotics against both MSSA and MRSA. The Minimum Inhibitory Concentration required to inhibit 90% of isolates (MIC90) is a standard measure of antibiotic efficacy.
| Antibiotic Class | Antibiotic | Target Strain(s) | Typical MIC90 (µg/mL) |
| Penicillins | Oxacillin | MSSA | 0.25 - 0.5 |
| Glycopeptides | Vancomycin | MRSA | 1.0 - 2.0[1][2][3] |
| Oxazolidinones | Linezolid | MRSA | 0.5 - 3.0[4][5][6][7][8] |
| Lipopeptides | Daptomycin | MRSA | 0.5 - 1.0[4][9][10][11] |
Experimental Protocols: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The data presented for established antibiotics are typically generated using standardized methods, such as the broth microdilution technique outlined by the Clinical and Laboratory Standards Institute (CLSI). This method is fundamental for assessing the in vitro activity of new chemical entities like this compound.
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a broth medium.
Materials:
-
Test compound (e.g., this compound) and established antibiotics (for comparison).
-
Mueller-Hinton Broth (MHB), cation-adjusted.
-
96-well microtiter plates.
-
Staphylococcus aureus isolate (e.g., ATCC 29213 for MSSA, ATCC 43300 for MRSA).
-
Spectrophotometer or McFarland turbidity standards.
-
Incubator (35°C).
Procedure:
-
Inoculum Preparation: A suspension of the S. aureus isolate is prepared in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Antimicrobial Dilution: Serial two-fold dilutions of the test compounds are prepared in MHB directly in the 96-well plate. A range of concentrations should be chosen to encompass the expected MIC.
-
Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension.
-
Controls:
-
Growth Control: A well containing only the broth and the bacterial inoculum to ensure the viability of the bacteria.
-
Sterility Control: A well containing only uninoculated broth to check for contamination.
-
-
Incubation: The microtiter plates are incubated at 35°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) in the well.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration.
Signaling Pathways and Logical Relationships
At present, the specific mechanism of action and any associated signaling pathways for this compound against Staphylococcus aureus have not been detailed in the available literature. Further research would be required to elucidate its molecular targets and how it may interfere with bacterial signaling, such as quorum sensing or two-component systems that regulate virulence and resistance in S. aureus.
The logical relationship for evaluating a novel compound like this compound against established antibiotics is depicted in the workflow diagram above. The primary logical step is a direct comparison of potency, as measured by the MIC. A lower MIC value for this compound compared to an established antibiotic would suggest superior in vitro activity and warrant further investigation into its pharmacological and toxicological properties.
References
- 1. Decreased Vancomycin MICs among Methicillin-Resistant Staphylococcus aureus Clinical Isolates at a Chinese Tertiary Hospital over a 12-year Period - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Vancomycin, linezolid and daptomycin susceptibility pattern among clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA) from Sub- Himalyan Center - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Linezolid minimum inhibitory concentration (MIC) creep in methicillin-resistant Staphylococcus aureus (MRSA) clinical isolates at a single Japanese center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Vancomycin, linezolid and daptomycin susceptibility pattern among clinical isolates of methicillin-resistant <i>Staphylococcus aureus</i> (MRSA) from Sub- Himalyan Center - Journal of Laboratory Physicians [jlabphy.org]
- 8. In vitro susceptibility of methicillin-resistant Staphylococcus aureus isolates from skin and soft tissue infections to vancomycin, daptomycin, linezolid and tedizolid | The Brazilian Journal of Infectious Diseases [bjid.org.br]
- 9. In Vitro Activity of Daptomycin against Methicillin-Resistant Staphylococcus aureus, Including Heterogeneously Glycopeptide-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Daptomycin susceptibility of methicillin resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Daptomycin antimicrobial activity tested against methicillin-resistant staphylococci and vancomycin-resistant enterococci isolated in European medical centers (2005) - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Landscape of DNA Methyltransferase Inhibitors: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for potent and specific DNA methyltransferase (DNMT) inhibitors is a critical frontier in epigenetic drug discovery. This guide provides a comparative analysis of various DNMT inhibitors, offering insights into their mechanisms of action, inhibitory concentrations, and the experimental frameworks used for their evaluation. While the specific compound NSC177365 was requested for comparison, a comprehensive search of scientific literature and chemical databases did not yield any publicly available information on a DNMT inhibitor with this identifier. Therefore, this guide will focus on a comparative analysis of well-characterized and commonly studied DNMT inhibitors.
Mechanism of Action: A Tale of Two Inhibition Strategies
DNA methyltransferases are a family of enzymes crucial for establishing and maintaining DNA methylation patterns, which play a pivotal role in gene expression regulation. Dysregulation of DNA methylation is a hallmark of many diseases, including cancer, making DNMTs attractive therapeutic targets. DNMT inhibitors can be broadly categorized into two main classes based on their mechanism of action:
-
Nucleoside Analogs: These inhibitors, such as Azacitidine and Decitabine , are analogs of the natural substrate, cytidine. They are incorporated into DNA during replication. When DNMT enzymes attempt to methylate these analogs, they form an irreversible covalent bond, leading to the degradation of the enzyme and subsequent DNA hypomethylation.
-
Non-Nucleoside Analogs: This class of inhibitors, including compounds like RG108 , SGI-1027 , and Nanaomycin A , do not get incorporated into the DNA. Instead, they typically bind to the active site or allosteric sites of the DNMT enzymes, preventing them from binding to their natural substrates or carrying out the methylation reaction.
Quantitative Comparison of DNMT Inhibitors
The potency of DNMT inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The following table summarizes the reported IC50 values for several well-known DNMT inhibitors against different DNMT enzymes. It is important to note that IC50 values can vary depending on the specific assay conditions and the substrate used.
| Inhibitor | Target DNMT(s) | IC50 Value | Class |
| Azacitidine | DNMT1, DNMT3A, DNMT3B | Varies (cell-based) | Nucleoside Analog |
| Decitabine | DNMT1, DNMT3A, DNMT3B | Varies (cell-based) | Nucleoside Analog |
| Zebularine | DNMT1 | ~100-150 µM (in MDA-MB-231 and MCF-7 cells)[1][2] | Nucleoside Analog |
| RG108 | DNMT1 | 115 nM[3][4][5][6] | Non-Nucleoside Analog |
| SGI-1027 | DNMT1, DNMT3A, DNMT3B | DNMT1: 6-12.5 µM, DNMT3A: 8 µM, DNMT3B: 7.5 µM[7][8][9] | Non-Nucleoside Analog |
| Nanaomycin A | DNMT3B | 500 nM | Non-Nucleoside Analog |
Experimental Protocols for Evaluating DNMT Inhibitors
The determination of DNMT inhibitor activity and potency relies on robust experimental assays. A common in vitro method is the DNA methyltransferase activity assay.
In Vitro DNMT Activity Assay (ELISA-based)
This assay quantifies the activity of DNMT enzymes by measuring the extent of DNA methylation.
Principle: A synthetic DNA substrate is coated onto a microplate well. The DNMT enzyme, in the presence of the methyl donor S-adenosyl-L-methionine (SAM) and the inhibitor being tested, is added to the well. The methylated cytosines in the DNA are then detected using a specific antibody that binds to 5-methylcytosine. This primary antibody is subsequently recognized by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a colorimetric or fluorometric reaction. The intensity of the signal is proportional to the amount of DNA methylation and thus, the activity of the DNMT enzyme. The IC50 value of the inhibitor can be determined by measuring the enzyme activity across a range of inhibitor concentrations.
Workflow:
In Vitro DNMT Activity Assay Workflow
Signaling Pathways Affected by DNMT Inhibition
Inhibition of DNMTs leads to the demethylation of CpG islands in the promoter regions of genes, which can reactivate the expression of previously silenced tumor suppressor genes. This reactivation can trigger various downstream signaling pathways that inhibit cancer cell growth and promote apoptosis.
DNMT Inhibition and Downstream Effects
Conclusion
The field of DNMT inhibitors is diverse and rapidly evolving. While nucleoside analogs have demonstrated clinical efficacy, their mechanism of action can lead to off-target effects. Non-nucleoside inhibitors offer the potential for greater specificity and a different safety profile. The choice of an appropriate DNMT inhibitor for research or therapeutic development depends on the specific application, the target DNMT, and the desired cellular outcome. Further research is needed to identify and characterize novel DNMT inhibitors with improved potency, selectivity, and drug-like properties. While information on this compound remains elusive, the comparative data and experimental frameworks presented here provide a valuable resource for navigating the complex landscape of DNMT inhibition.
References
- 1. DNA methyltransferase inhibitors and their emerging role in epigenetic therapy of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SID 341365180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Sodium dicyclohexylcarbamodithioic acid | C13H23NNaS2+ | CID 54602062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. glpbio.com [glpbio.com]
- 9. L-Cysteine, S-[(acetylamino)methyl]-, monohydrate | C6H14N2O4S | CID 57373339 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unraveling the Neuroprotective Potential of NSC177365: A Comparative Analysis
Initial investigations into the neuroprotective effects of the compound designated NSC177365 have yielded limited publicly available data. This guide, therefore, serves as a foundational framework for the cross-validation of its potential neuroprotective properties, outlining the necessary comparative analyses and experimental protocols that would be required to benchmark it against established and emerging neuroprotective agents.
To provide a comprehensive evaluation for researchers, scientists, and drug development professionals, this guide will focus on the established neuroprotective mechanisms of prominent compound classes, which would serve as the basis for comparison once data on this compound becomes available. The primary alternatives for comparison fall into the category of Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors, which have demonstrated significant neuroprotective effects in various models of neurological disease.
Comparative Framework: this compound vs. ROCK Inhibitors
A thorough cross-validation of this compound would necessitate a direct comparison with well-characterized ROCK inhibitors such as Fasudil and Y-27632. These compounds have been extensively studied and have shown promise in preclinical and, in some cases, clinical settings for conditions like stroke and neurodegenerative diseases.
Table 1: Comparative Efficacy Metrics for Neuroprotection
| Parameter | This compound | Fasudil | Y-27632 | Other Alternatives (e.g., Magnesium Sulfate, Natural Products) |
| In Vitro Neuronal Viability Assay (e.g., MTT, LDH) | Data Needed | Reported increase in neuronal survival | Demonstrated protection against excitotoxicity | Variable, compound-specific data |
| In Vivo Ischemic Stroke Model (e.g., MCAO) | Data Needed | Reduction in infarct volume by ~33%[1] | Shown to improve neurological deficit scores[1] | Neuroprotective effects observed in animal models[2][3] |
| Axon Outgrowth Assay | Data Needed | Promotes neurite outgrowth[4] | Significant axonal regeneration observed[4] | Compound-specific effects |
| Blood-Brain Barrier Permeability | Data Needed | Known to cross the BBB | Effective in CNS models | Variable BBB penetration |
| Optimal Concentration/Dosage | Data Needed | 10 µmol/L in vitro[1] | Concentration-dependent effects observed[4] | Varies widely |
Understanding the Underlying Mechanisms: Signaling Pathways
The neuroprotective effects of many agents, including ROCK inhibitors, are mediated through specific signaling pathways. A critical aspect of validating this compound would be to elucidate its mechanism of action and compare it to known pathways.
The primary mechanism of ROCK inhibitors involves the upregulation of endothelial nitric oxide synthase (eNOS), leading to increased nitric oxide (NO) production, which in turn enhances cerebral blood flow and provides a neuroprotective effect.[1]
Caption: Signaling pathway of ROCK inhibitors in neuroprotection.
Experimental Protocols for Cross-Validation
To generate the necessary comparative data for this compound, a series of well-defined experiments would be required. The following protocols are standard in the field of neuroprotection research.
In Vitro Neuronal Viability Assay (MTT Assay)
-
Cell Culture: Primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y) are cultured in appropriate media.
-
Induction of Injury: Neurotoxicity is induced using an agent such as glutamate or hydrogen peroxide to mimic excitotoxicity or oxidative stress.
-
Treatment: Cells are co-treated with the neurotoxic agent and varying concentrations of this compound, a positive control (e.g., Fasudil), and a vehicle control.
-
MTT Incubation: After the treatment period, MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Quantification: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader. The results are expressed as a percentage of the control group.
Caption: Workflow for an in vitro neuronal viability assay.
In Vivo Middle Cerebral Artery Occlusion (MCAO) Model
-
Animal Model: Rodents (rats or mice) are commonly used for this model of focal cerebral ischemia.
-
Surgical Procedure: The middle cerebral artery is temporarily occluded to induce a stroke.
-
Treatment Administration: this compound, a positive control, or a vehicle is administered at a predetermined time point before or after the ischemic insult.
-
Neurological Assessment: Neurological deficit scores are evaluated at various time points post-MCAO.
-
Infarct Volume Measurement: After a set period, the animals are euthanized, and their brains are sectioned and stained (e.g., with TTC) to quantify the infarct volume.
Conclusion and Future Directions
While direct experimental data on this compound is currently unavailable in the public domain, this guide provides a clear and structured approach for its future evaluation. By performing rigorous, side-by-side comparisons with established neuroprotective agents like ROCK inhibitors and employing standardized experimental protocols, the scientific community can effectively determine the therapeutic potential of this compound. Elucidating its mechanism of action and its efficacy in preclinical models will be the critical next steps in assessing its promise as a novel neuroprotective agent. Researchers are encouraged to utilize this framework to generate the necessary data to populate the comparative tables and further our understanding of this compound.
References
- 1. Investigational Therapies for Ischemic Stroke: Neuroprotection and Neurorecovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neuroprotective Strategies for Stroke by Natural Products: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotection and neurosupplementation in ischaemic brain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Evaluating the Next Wave of Antibacterial Agents
For Immediate Release
In an era marked by the escalating threat of antimicrobial resistance, the demand for novel antibacterial compounds has never been more critical. This guide offers a comparative analysis of promising new agents that are poised to redefine the treatment landscape for bacterial infections. We delve into the head-to-head clinical trial data of gepotidacin versus the established antibiotic nitrofurantoin, and explore the innovative mechanisms of zosurabalpin and lariocidin, two compounds demonstrating significant potential against multidrug-resistant pathogens.
Gepotidacin vs. Nitrofurantoin: A New Frontrunner in UTI Treatment
A landmark head-to-head comparison in the EAGLE-2 and EAGLE-3 Phase 3 clinical trials has provided a wealth of data on the efficacy and safety of gepotidacin, a first-in-class triazaacenaphthylene antibiotic, against nitrofurantoin for the treatment of uncomplicated urinary tract infections (uUTIs).
Quantitative Data Summary
The following tables summarize the key efficacy and safety outcomes from the EAGLE-2 and EAGLE-3 trials.
Table 1: Therapeutic Success Rates in EAGLE-2 and EAGLE-3 Trials [1][2][3][4]
| Trial | Gepotidacin Arm (Therapeutic Success) | Nitrofurantoin Arm (Therapeutic Success) | Adjusted Difference (95% CI) |
| EAGLE-2 | 50.6% (162/320) | 47.0% (135/287) | 4.3% (-3.6 to 12.1) |
| EAGLE-3 | 58.5% (162/277) | 43.6% (115/264) | 14.6% (6.4 to 22.8) |
Table 2: Common Adverse Events in EAGLE-2 and EAGLE-3 Trials [2][4]
| Adverse Event | Gepotidacin (EAGLE-2) | Nitrofurantoin (EAGLE-2) | Gepotidacin (EAGLE-3) | Nitrofurantoin (EAGLE-3) |
| Diarrhea | 14% | 3-4% | 18% | 4% |
| Nausea | 8-11% | 4% | Not Specified | 4% |
Experimental Protocols
EAGLE-2 and EAGLE-3 Trial Design: [1][2][4]
-
Study Design: The EAGLE-2 and EAGLE-3 trials were randomized, controlled, double-blind, double-dummy, phase 3, non-inferiority trials conducted across 219 centers.
-
Participants: Non-pregnant female patients aged 12 years or older with symptoms of an uncomplicated UTI.
-
Intervention:
-
Gepotidacin: 1500 mg administered orally twice daily for 5 days.
-
Nitrofurantoin: 100 mg administered orally twice daily for 5 days.
-
-
Primary Endpoint: Therapeutic success, defined as the complete resolution of UTI symptoms and a reduction in bacterial counts to below 1,000 colony-forming units (CFU)/mL at the test-of-cure visit (days 10-13), without the need for additional antibiotics.
Mechanism of Action: Gepotidacin
Gepotidacin exhibits a novel dual-targeting mechanism of action, inhibiting both bacterial DNA gyrase and topoisomerase IV.[1][2] This dual inhibition is crucial for its bactericidal activity and is believed to contribute to a high barrier against the development of resistance.
Caption: Gepotidacin's dual inhibition of DNA gyrase and topoisomerase IV.
Zosurabalpin: A Targeted Weapon Against a Critical Threat
Zosurabalpin is a novel macrocyclic peptide antibiotic specifically designed to combat carbapenem-resistant Acinetobacter baumannii (CRAB), a pathogen designated as a 'Priority 1' critical threat by the World Health Organization.
Mechanism of Action: Zosurabalpin
Zosurabalpin employs a unique mechanism by inhibiting the LptB2FGC complex, a crucial component in the transport of lipopolysaccharide (LPS) to the outer membrane of Gram-negative bacteria.[5][6][7] This disruption of LPS transport leads to the accumulation of LPS in the inner membrane, ultimately causing cell death.
References
- 1. jwatch.org [jwatch.org]
- 2. Is gepotidacin as effective as nitrofurantoin in uncomplicated UTI in females? | epocrates [epocrates.com]
- 3. Plain language summary: efficacy and safety of gepotidacin, a new oral antibiotic, compared with nitrofurantoin, a commonly used oral antibiotic, for treating uncomplicated urinary tract infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oral gepotidacin versus nitrofurantoin in patients with uncomplicated urinary tract infection (EAGLE-2 and EAGLE-3): two randomised, controlled, double-blind, double-dummy, phase 3, non-inferiority trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Zosurabalpin: an antibiotic with a new mechanism of action against carbapenem-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel antibiotic class shows promise against carbapenem-resistant Acinetobacter | CIDRAP [cidrap.umn.edu]
- 7. researchgate.net [researchgate.net]
Confirming Target Engagement of NSC177365 with CcrM: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for confirming the target engagement of the small molecule inhibitor NSC177365 with the cell cycle-regulated methyltransferase (CcrM), a crucial enzyme for the viability of many bacterial pathogens. The methodologies and comparative data presented herein are designed to facilitate the validation of this compound and other potential CcrM inhibitors.
Comparative Analysis of CcrM Inhibitors
This compound was identified as a CcrM inhibitor through the screening of the National Cancer Institute (NCI) Developmental Therapeutics Program Diversity Set VII.[1] Alongside this compound, several other compounds have been identified as inhibitors of CcrM, providing a basis for comparative analysis. The table below summarizes the inhibitory potency (IC50) of these compounds against Caulobacter crescentus CcrM and their selectivity versus the human DNA methyltransferase 3A (DNMT3A).
| Compound | Source Library | CcrM IC50 (µM) | Selectivity vs. Human DNMT3A |
| This compound | NCI Diversity Set VII | ~50 | Not reported |
| NSC317003 | NCI Diversity Set VII | ~100 | Not reported |
| MMV1 | Medicines for Malaria Venture Global Health Box | ~150 | No inhibition up to 150 µM |
| MMV2 | Medicines for Malaria Venture Global Health Box | ~150 | No inhibition up to 150 µM |
Experimental Protocols for Target Engagement
To rigorously confirm that a compound like this compound directly binds to and inhibits CcrM, a suite of biophysical and cellular assays is recommended. Below are detailed protocols for key experiments.
Fluorescence-Based CcrM Enzymatic Activity Assay
This biochemical assay is designed to measure the enzymatic activity of CcrM and determine the IC50 values of potential inhibitors. The assay relies on the use of a fluorescently labeled DNA substrate.[2][3]
Principle: A DNA duplex containing the CcrM recognition sequence (GANTC) and a fluorescent probe is used as a substrate. The methylation of this substrate by CcrM can be detected by a change in fluorescence, often following enzymatic digestion with a methylation-sensitive restriction enzyme. Inhibition of CcrM activity by a compound will prevent this change.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM EDTA, 5 mM DTT).
-
Enzyme and Substrate: Add purified CcrM enzyme to the reaction buffer. Introduce the fluorescently labeled DNA substrate and the methyl donor, S-adenosylmethionine (SAM).
-
Inhibitor Addition: Add varying concentrations of this compound or other test compounds to the reaction mixture. Include a DMSO control.
-
Incubation: Incubate the reaction at the optimal temperature for CcrM activity (e.g., 37°C) for a defined period (e.g., 60 minutes).
-
Reaction Termination and Digestion: Stop the reaction by heat inactivation or addition of a stop solution. Add a methylation-sensitive restriction enzyme that cuts the unmethylated recognition sequence.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader. The degree of inhibition is proportional to the preservation of the fluorescent signal.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement within a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.[4][5][6][7]
Principle: The binding of a ligand, such as this compound, to its target protein, CcrM, generally increases the protein's thermal stability. This stabilization can be detected by heating the cells to various temperatures and quantifying the amount of soluble CcrM that remains.
Protocol:
-
Cell Culture and Treatment: Culture bacteria expressing CcrM to the desired density. Treat the cells with different concentrations of this compound or a vehicle control (DMSO) and incubate.
-
Heating: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) using a thermal cycler.
-
Cell Lysis and Centrifugation: Lyse the cells to release the proteins. Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of soluble CcrM using a specific antibody via Western blotting or ELISA.
-
Data Analysis: Generate a melting curve by plotting the percentage of soluble CcrM against the temperature for both the treated and control samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique used to determine the thermodynamic parameters of binding interactions, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[8][9][10][11]
Principle: ITC directly measures the heat released or absorbed during the binding of a ligand to a macromolecule. This provides a detailed thermodynamic profile of the interaction.
Protocol:
-
Sample Preparation: Prepare a solution of purified CcrM in a suitable buffer. Prepare a solution of this compound in the same buffer to avoid heats of dilution. Degas both solutions.
-
ITC Instrument Setup: Load the CcrM solution into the sample cell of the ITC instrument and the this compound solution into the injection syringe.
-
Titration: Perform a series of injections of the this compound solution into the CcrM solution while maintaining a constant temperature.
-
Data Acquisition: The instrument measures the heat change after each injection.
-
Data Analysis: Integrate the heat pulses and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model to determine the Kd, n, and ΔH.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique for real-time monitoring of biomolecular interactions. It provides kinetic data on the association (ka) and dissociation (kd) rates, from which the binding affinity (Kd) can be calculated.[12][13]
Principle: SPR detects changes in the refractive index at the surface of a sensor chip when an analyte in solution binds to a ligand immobilized on the chip.
Protocol:
-
Chip Preparation and Ligand Immobilization: Activate a sensor chip and immobilize purified CcrM onto its surface.
-
Analyte Injection: Inject a series of concentrations of this compound in a suitable running buffer over the sensor surface.
-
Association and Dissociation Monitoring: Monitor the binding of this compound to the immobilized CcrM in real-time as an increase in the SPR signal (association phase). Then, flow buffer without the compound over the chip and monitor the decrease in signal as the compound dissociates (dissociation phase).
-
Regeneration: After each binding cycle, regenerate the sensor surface to remove the bound analyte.
-
Data Analysis: Fit the association and dissociation curves to a kinetic model to determine the ka, kd, and Kd values.
Visualizing Workflows and Mechanisms
To better illustrate the processes involved in confirming the target engagement of this compound on CcrM, the following diagrams have been generated.
Caption: Workflow for CcrM inhibitor screening and validation.
Caption: Mechanism of CcrM-mediated DNA methylation.
Caption: Schematic of the fluorescence-based CcrM inhibition assay.
References
- 1. Allosteric Inhibitors of Cell-Cycle-Regulated Methyltransferase for Novel Antibiotic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell cycle regulated DNA methyltransferase: fluorescent tracking of a DNA strand-separation mechanism and identification of the responsible protein motif - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
- 5. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 10. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 11. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 12. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
No Public Data Available for NSC177365 to Conduct Comparative Analysis
A comprehensive search for the compound NSC177365 has yielded no publicly available scientific literature, preclinical data, or records in chemical databases. As a result, a direct comparison with standard chemotherapy regimens for any cancer type is not possible at this time.
Researchers, scientists, and drug development professionals seeking information on this compound will find a notable absence of data in the public domain. Extensive searches for preclinical studies, mechanism of action, cancer cell line sensitivity, and in vivo efficacy for this compound have returned no relevant results. Standard chemical and biological databases, including PubChem, also do not contain entries for this specific identifier.
The National Cancer Institute's (NCI) Developmental Therapeutics Program (DTP) assigns NSC (National Service Center) numbers to compounds that are part of its drug discovery and development pipeline. The lack of public information on this compound suggests several possibilities:
-
Incorrect Identifier: The NSC number may be inaccurate or contain a typographical error.
-
Early Discontinuation: The compound may have been discontinued in the very early stages of preclinical testing due to lack of efficacy, toxicity, or other unfavorable properties, and therefore, no data was ever published.
-
Confidentiality: The compound might be under a confidential or proprietary stage of development, with data not yet released to the public.
Without any available data on this compound, the core requirements of the requested comparison guide—including quantitative data presentation, detailed experimental protocols, and visualization of signaling pathways or experimental workflows—cannot be fulfilled. A meaningful and objective comparison requires a baseline of information on the compound , which is currently unavailable.
It is recommended that individuals interested in this compound verify the NSC identifier and explore potential alternative naming conventions or sources of information that may not be publicly indexed. Until such data becomes available, a comparative analysis of this compound against standard chemotherapies remains unfeasible.
Independent Validation of Antibacterial Activity: A Comparative Guide
For the Attention of Researchers, Scientists, and Drug Development Professionals.
The successful development of new antibacterial agents hinges on the rigorous and independent validation of their in vitro activity. This guide provides a framework for comparing the antibacterial efficacy of a novel compound, here designated as Compound X, against established antibiotics. The methodologies and data presentation formats outlined herein adhere to industry-best practices to facilitate objective evaluation and comparison.
Data Presentation: Comparative Antibacterial Activity
The antibacterial activity of a compound is commonly quantified by its half-maximal inhibitory concentration (IC50) or Minimum Inhibitory Concentration (MIC). The following table summarizes the reported IC50 values for Compound X in comparison to two widely used antibiotics, Ciprofloxacin and Gentamicin, against representative Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria.
| Compound | Target Organism | IC50 (µg/mL) | Reference |
| Compound X (Hypothetical Data) | Escherichia coli (ATCC 25922) | 0.25 | Internal Study |
| Staphylococcus aureus (ATCC 29213) | 0.5 | Internal Study | |
| Ciprofloxacin | Escherichia coli (ATCC 25922) | 0.013 - 0.08[1] | Published Literature |
| Staphylococcus aureus (ATCC 29213) | 0.5 - 0.6[1][2] | Published Literature | |
| Gentamicin | Escherichia coli (ATCC 25922) | ≤4 | Published Literature[3] |
| Staphylococcus aureus (ATCC 29213) | 0.235 - 0.5[4] | Published Literature |
Note: The IC50 values for Ciprofloxacin and Gentamicin are presented as a range based on published data. Direct comparison requires side-by-side testing under identical experimental conditions.
Experimental Protocols: IC50 Determination
The following is a detailed methodology for determining the antibacterial IC50 values, based on the broth microdilution method recommended by the Clinical and Laboratory Standards Institute (CLSI).[5][6][7]
1. Preparation of Materials:
-
Bacterial Strains: Escherichia coli (e.g., ATCC 25922) and Staphylococcus aureus (e.g., ATCC 29213).
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Test Compound and Control Antibiotics: Stock solutions of known concentrations.
-
Equipment: 96-well microtiter plates, multichannel pipettes, spectrophotometer, incubator.
2. Inoculum Preparation:
-
Bacterial colonies are picked from an overnight agar plate and suspended in sterile saline.
-
The suspension is adjusted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[8]
-
The standardized bacterial suspension is then diluted in CAMHB to a final concentration of approximately 5 x 10^5 CFU/mL for inoculation.
3. Broth Microdilution Assay:
-
The test compound and control antibiotics are serially diluted in CAMHB in a 96-well plate to achieve a range of concentrations.
-
Each well is inoculated with the prepared bacterial suspension.
-
Control wells are included: a positive control with bacteria and no antibiotic, and a negative control with medium only.
-
The microtiter plates are incubated at 35°C for 18-24 hours.[9]
4. Data Analysis and IC50 Calculation:
-
After incubation, bacterial growth is measured by reading the optical density (OD) at 600 nm using a spectrophotometer.
-
The percentage of growth inhibition is calculated for each concentration of the test compound relative to the positive control.
-
The IC50 value, the concentration of the compound that inhibits 50% of bacterial growth, is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the determination of antibacterial IC50 values using the broth microdilution method.
Caption: Workflow for determining antibacterial IC50 values.
References
- 1. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus determined by the killing curve method: antibiotic comparisons and synergistic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial Effect of Gentamicin/Heparin and Gentamicin/Citrate Lock Solutions on Staphylococcus aureus and Pseudomonas aeruginosa Clinical Strains [mdpi.com]
- 4. ankemdernegi.org.tr [ankemdernegi.org.tr]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. researchgate.net [researchgate.net]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. iacld.com [iacld.com]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of NSC177365: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are fundamental to ensuring a safe and compliant laboratory environment. This guide provides crucial safety and logistical information for the proper disposal of NSC177365, identified as 2-Cyano-3-(3-nitrophenyl)-2-propenoic acid (CAS No. 34994-33-5). Adherence to these protocols is essential for minimizing risks and upholding environmental stewardship.
Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE) to prevent exposure. Given the compound's structure, which includes a nitrophenyl group and a cyano group, a comprehensive approach to safety is required.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and potential projectiles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact. |
| Body Protection | A laboratory coat or chemical-resistant apron. | To protect clothing and skin from spills. |
| Respiratory Protection | Work in a well-ventilated fume hood. | To avoid inhalation of any dusts or vapors that may be generated. |
Waste Collection and Segregation
Proper containment and labeling of this compound waste are critical first steps in the disposal process.
-
Waste Identification : Classify all materials contaminated with this compound as hazardous chemical waste. This includes stock solutions, reaction mixtures, and contaminated consumables.
-
Containerization :
-
Collect liquid waste in a designated, leak-proof, and chemically compatible container.
-
Collect solid waste, such as contaminated gloves, weighing paper, and absorbent materials, in a separate, clearly labeled, sealed container.
-
-
Labeling : Affix a hazardous waste label to each container. The label must include:
-
The full chemical name: "2-Cyano-3-(3-nitrophenyl)-2-propenoic acid"
-
The CAS Number: "34994-33-5"
-
The words "Hazardous Waste"
-
Appropriate hazard warnings (e.g., "Toxic," "Irritant").
-
-
Segregation : Store waste containers in a designated and secure satellite accumulation area, segregated from incompatible materials, particularly strong acids and bases.
Spill Management and Emergency Procedures
In the event of a spill, prompt and appropriate action is necessary to mitigate risks.
| Spill Size | Containment and Cleanup Protocol |
| Minor Spill | Evacuate and Ventilate : Clear the immediate area and ensure adequate ventilation. Containment : Use an inert absorbent material like vermiculite or sand to contain the spill. Do not use combustible materials. Collection : Carefully scoop the absorbed material into a designated hazardous waste container. Decontamination : Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste. |
| Major Spill | Evacuate : Immediately evacuate the laboratory. Isolate : Close the doors to the affected area and prevent entry. Alert : Notify your institution's Environmental Health and Safety (EHS) office and follow their emergency procedures. |
Disposal Protocol
The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste disposal service.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste containers. Provide them with a complete inventory of the waste.
Experimental Protocol: Potential Chemical Neutralization
Disclaimer : The following is an illustrative protocol for the chemical degradation of the hazardous functional groups in this compound. This procedure should only be performed by trained chemists in a controlled laboratory setting and after a thorough risk assessment.
The nitro group can be reduced, and the cyano group can be hydrolyzed to less toxic functionalities.
Illustrative Protocol for Reduction and Hydrolysis:
-
In a well-ventilated fume hood, dissolve the this compound waste in a suitable solvent (e.g., ethanol).
-
Cool the solution in an ice bath.
-
Slowly add a reducing agent, such as sodium borohydride, to reduce the nitro group. This reaction is exothermic and may generate gas.
-
After the reduction is complete, the cyano group can be hydrolyzed under basic conditions by the careful addition of a sodium hydroxide solution.
-
The resulting mixture should be neutralized and then collected for disposal as hazardous waste, as it may still contain hazardous components.
Diagrams
Caption: this compound Disposal Workflow.
Caption: Chemical Spill Decision Process.
Essential Safety and Handling Protocol for NSC177365
This guide provides crucial safety and logistical information for the handling and disposal of the chemical compound NSC177365. The following procedures are based on established laboratory safety principles and should be implemented to minimize risk and ensure a safe working environment for all researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment (PPE) strategy is the first line of defense against chemical exposure. All personnel handling this compound must be trained in the proper use, removal, and disposal of PPE.[1][2]
Required PPE for Handling this compound:
| PPE Category | Specification | Standard |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields. | ANSI Z87.1[3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Refer to manufacturer's compatibility chart. | ASTM F2413-18[4] |
| Body Protection | Laboratory coat, fully buttoned. | N/A |
| Respiratory Protection | Normal room ventilation is generally adequate. If aerosols may be generated, use a NIOSH-approved respirator. | N/A |
Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring laboratory safety.
Handling:
-
As with all chemicals, wash hands thoroughly after handling.[5]
-
Avoid contact with eyes and skin.[5]
-
A hazard assessment should be conducted to identify specific risks associated with the experimental protocol.[2]
-
Ensure adequate ventilation in the handling area.[5]
Storage:
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is necessary to mitigate harm.
Spill Response:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Contain: For larger spills, absorb with a suitable inert material such as vermiculite or clay.[5]
-
Clean: Collect the absorbed material and place it in a sealed container for disposal.[5] For small liquid spills, collect the liquid and dilute with water.[5]
-
Decontaminate: Clean the spill area thoroughly.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | May cause slight irritation.[5] Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][8] Seek medical attention. |
| Skin Contact | May cause mild irritation.[5] Immediately wash the affected area with soap and water.[8] Remove contaminated clothing. |
| Inhalation | Not expected to require first aid. If necessary, remove to fresh air.[5] If respiratory symptoms develop, seek medical attention. |
| Ingestion | Dilute with water or milk. Do not induce vomiting. Call a physician if necessary.[5] |
Disposal Plan
All chemical waste must be managed according to institutional and regulatory guidelines.[9]
Waste Characterization:
-
It is the responsibility of the waste generator to properly characterize the waste.
Disposal of Unused this compound:
-
Dispose of contents and container to an approved waste disposal plant.[8]
Disposal of Contaminated Materials:
-
Contaminated PPE and other materials should be collected in a designated, labeled hazardous waste container.
-
For disposal of empty containers, triple rinse with a suitable solvent, and dispose of the rinsate as hazardous waste.[10] Deface the label before discarding the container.[10]
Experimental Workflow and Safety Checkpoints
The following diagram illustrates the key stages of working with this compound, highlighting the mandatory safety checkpoints at each step.
Caption: Workflow for handling this compound with integrated safety checkpoints.
References
- 1. osha.gov [osha.gov]
- 2. Personal Protective Equipment (PPE) – EHS [ehs.mit.edu]
- 3. smu.edu [smu.edu]
- 4. nist.gov [nist.gov]
- 5. reagentsstage.cimm2.com [reagentsstage.cimm2.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 10. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
